molecular formula C13H9ClN2 B5862806 3-chloro-2-phenylimidazo[1,2-a]pyridine CAS No. 64413-91-8

3-chloro-2-phenylimidazo[1,2-a]pyridine

Cat. No.: B5862806
CAS No.: 64413-91-8
M. Wt: 228.67 g/mol
InChI Key: JAJDCKJVJPINNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-phenylimidazo[1,2-a]pyridine is a synthetically versatile chemical scaffold designed for research and development, particularly in medicinal chemistry. The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, known for its significant biological activities and presence in several marketed pharmaceuticals . This compound is specifically functionalized with a chlorine atom at the 3-position and a phenyl group at the 2-position, modifications that are frequently explored to optimize a compound's binding affinity, selectivity, and metabolic stability . Researchers value this scaffold for its potential in developing ligands for various biological targets. Studies on analogous 2-phenylimidazo[1,2-a]pyridine structures have demonstrated their promise as novel classes of melatonin receptor ligands, showing particular affinity for the MT2 subtype . Furthermore, derivatives of this heterocycle system are investigated for a broad range of other pharmacological properties, including analgesic, anticancer, and antiosteoporosis activities . The compound serves as a key synthetic intermediate in multicomponent and catalytic reactions, such as the aza-Friedel–Crafts reaction, enabling the efficient synthesis of diverse chemical libraries for biological screening . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions, consulting the safety data sheet for detailed hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-phenylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2/c14-13-12(10-6-2-1-3-7-10)15-11-8-4-5-9-16(11)13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJDCKJVJPINNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357420
Record name 3-Chloro-2-phenyl-imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64413-91-8
Record name 3-Chloro-2-phenyl-imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

In Vitro Pharmacological Profiling and Mechanism of Action of 3-Chloro-2-phenylimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Ontology

The imidazo[1,2-a]pyridine scaffold is a privileged, pleiotropic pharmacophore in medicinal chemistry. Specifically, 3-chloro-2-phenylimidazo[1,2-a]pyridine (CAS: 64413-91-8) represents a highly optimized structural motif. The chlorination at the C3 position—often achieved via reagents like N-chlorosuccinimide or NaCl/oxone as detailed in1 [1]—is not merely a synthetic exercise. Biologically, this highly electronegative atom serves a dual purpose:

  • Halogen Bonding: It acts as a halogen bond donor (via its σ-hole) to backbone carbonyls within the hinge regions of target kinases.

  • Desolvation Entropy: It significantly increases the lipophilicity (LogP) of the core, driving favorable desolvation entropy upon binding to hydrophobic pockets.

This guide dissects the in vitro mechanisms of action for this scaffold, focusing on its two most validated biological targets: the AKT/mTOR survival axis in oncology and cGMP-dependent protein kinase (PKG) in parasitology.

Mechanism 1: Oncology – Uncoupling the AKT/mTOR Signaling Axis

Causality and Pathway Dynamics

In human cancer models, particularly melanoma and cervical cancer, 2-phenylimidazo[1,2-a]pyridine derivatives exhibit potent cytotoxicity by dismantling the AKT/mTOR survival pathway, as demonstrated in 2 [2]. The lipophilic nature of the 3-chloro-2-phenyl system allows it to rapidly penetrate cell membranes. Once intracellular, it acts as an ATP-competitive inhibitor of upstream kinases, leading to a dose-dependent reduction in AKT phosphorylation at Ser473. Because Ser473 phosphorylation is an absolute requirement for full AKT activation, this blockade triggers a downstream cascade resulting in G0/G1 cell cycle arrest and apoptosis.

AKT_mTOR Cpd 3-Chloro-2-phenylimidazo[1,2-a]pyridine AKT AKT Phosphorylation (Ser473) Cpd->AKT Inhibits mTOR mTOR Activation Cpd->mTOR Downregulates PI3K PI3K / Upstream Kinases PI3K->AKT AKT->mTOR Arrest Cell Cycle Arrest (G0/G1) mTOR->Arrest Apoptosis Apoptosis Induction Arrest->Apoptosis

Fig 1: Inhibitory mechanism of 3-chloro-2-phenylimidazo[1,2-a]pyridine on the AKT/mTOR pathway.

Self-Validating Protocol: AKT/mTOR Phosphorylation Profiling

To establish direct causality between compound exposure and kinase inhibition, we utilize a rigorously controlled Western Blotting methodology.

Expert Rationale: The inclusion of a phosphatase inhibitor cocktail during lysis is non-negotiable. Without it, endogenous phosphatases will rapidly cleave the phosphate group off Ser473 during sample prep, leading to false-positive interpretations of kinase inhibition. Probing for total AKT ensures the compound inhibits the phosphorylation event, rather than merely downregulating the expression of the kinase protein itself.

Step-by-Step Methodology:

  • Cell Culture & Dosing: Seed A375 (melanoma) cells at 1×105 cells/well in 6-well plates. Incubate for 24 hours. Treat cells with the compound in a log-scale titration (0.1 µM to 50 µM) using DMSO as the vehicle (final DMSO concentration < 0.1%).

  • Positive Control: Treat a parallel well with LY294002 (a known PI3K/AKT pathway inhibitor) to validate the assay's dynamic range.

  • Lysis: Wash cells with ice-cold PBS. Lyse immediately on ice using RIPA buffer supplemented heavily with protease inhibitors and a phosphatase inhibitor cocktail (containing Sodium Orthovanadate and NaF).

  • Quantification: Centrifuge at 14,000 x g for 15 mins at 4°C. Quantify protein concentration using a BCA assay to ensure exact loading normalization (20 µg per lane).

  • Immunoblotting: Resolve proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Probing: Block with 5% BSA. Probe with primary antibodies against p-AKT (Ser473), total AKT, p-mTOR, and β -actin (loading control) overnight at 4°C.

  • Readout: Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL).

Mechanism 2: Parasitology – Inhibition of cGMP-Dependent Protein Kinase (PKG)

Causality and Pathway Dynamics

Apicomplexan parasites (such as Eimeria and Plasmodium) rely critically on PKG for host cell invasion and egress. The imidazo[1,2-a]pyridine scaffold has been identified as a highly potent, sub-nanomolar inhibitor of parasite PKG, as detailed in3 [3]. The 2-phenyl moiety mimics the purine ring of ATP, anchoring the molecule in the adenine-binding pocket. Simultaneously, the 3-chloro group projects into a unique hydrophobic pocket near the gatekeeper residue of the parasite kinase, conferring extreme selectivity over mammalian host kinases.

Self-Validating Protocol: Recombinant PKG Kinase Assay

We employ a luminescence-based ATP depletion assay (e.g., Kinase-Glo) over traditional radiometric methods. This provides high-throughput scalability while eliminating radioactive waste.

Expert Rationale: The use of a kinase-dead mutant as a negative control is the ultimate self-validating step. It proves that any ATP depletion observed in the assay is strictly due to the enzymatic activity of the wild-type PKG, ruling out background ATP hydrolysis or compound-mediated assay interference (such as signal quenching).

Step-by-Step Methodology:

  • Enzyme Preparation: Express and purify recombinant Eimeria PKG (wild-type) and a kinase-dead mutant (e.g., D532A) via an E. coli expression system.

  • Reaction Assembly: In a 384-well white microplate, combine 10 µL of kinase buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), 10 nM recombinant PKG, and 10 µM of specific peptide substrate.

  • Compound Addition: Add the 3-chloro-2-phenylimidazo[1,2-a]pyridine derivative at varying concentrations (10 pM to 10 µM).

  • Initiation: Start the reaction by adding 1 µM ATP and 1 µM cGMP. Incubate at 30°C for 90 minutes.

  • Detection: Add 10 µM of Kinase-Glo reagent. The luciferase in the reagent utilizes the remaining unreacted ATP to generate luminescence.

  • Data Validation: Calculate the Z'-factor using the vehicle control (100% activity) and the kinase-dead mutant (0% activity). A Z'-factor > 0.5 validates the assay plate.

Workflow Step1 1. Baseline Prep Recombinant Enzyme Step2 2. Compound Dosing Log-scale Titration Step1->Step2 Step3 3. Internal Controls (Kinase-Dead Mutant) Step2->Step3 Step4 4. Signal Readout (Luminescence) Step3->Step4 Step5 5. Data Validation (Z'-factor > 0.5) Step4->Step5

Fig 2: Self-validating in vitro assay workflow for establishing compound causality and efficacy.

Quantitative Data Synthesis

The table below synthesizes the in vitro pharmacological metrics for the 3-chloro-2-phenylimidazo[1,2-a]pyridine scaffold across its primary validated targets, including its emerging role in disrupting mycobacterial ATP synthase (ATPS)[4].

Target / PathwayCell Line / Assay TypePrimary ReadoutObserved IC50 / MIC Range
Apicomplexan PKG Recombinant Eimeria PKGATP Depletion (Luminescence)< 1 nM – 50 nM
AKT/mTOR Axis A375 (Melanoma), HeLaWestern Blot (p-AKT Ser473)1 µM – 12 µM
Mycobacterial ATPS M. tuberculosis H37RvResazurin Microtiter Assay0.06 µM – 1.5 µM
COX-2 Enzyme Recombinant Human COX-2Prostaglandin E2 EIA0.05 µM – 0.5 µM

Conclusion & Translational Outlook

The 3-chloro-2-phenylimidazo[1,2-a]pyridine core is a masterclass in rational scaffold design. By leveraging the lipophilicity and halogen-bonding capabilities of the C3-chlorine, and the purine-mimicking geometry of the imidazopyridine core, researchers can effectively target deep hydrophobic kinase pockets. Whether deployed as an uncoupler of the AKT/mTOR survival pathway in oncology or as a sub-nanomolar inhibitor of parasitic PKG, maintaining rigorous, self-validating in vitro protocols is paramount to translating this scaffold into viable clinical candidates.

References

  • Sodium Salts (NaI/NaBr/NaCl)
  • Source: nih.
  • Source: nih.
  • Source: nih.

Sources

Strategic Halogenation of Imidazo[1,2-a]pyridines: Modulating Physicochemical Space for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The imidazo[1,2-a]pyridine core is a privileged, nitrogen-bridged bicyclic scaffold deeply embedded in modern medicinal chemistry. While historically recognized for its presence in blockbuster anxiolytics and hypnotics (e.g., zolpidem, alpidem)[1], recent drug discovery efforts have repurposed this scaffold for oncology, infectious diseases, and neurodegeneration. However, the inherent basicity of the bridgehead nitrogen (N1) and the planar, aromatic nature of the core often result in suboptimal physicochemical properties, including poor aqueous solubility, excessive lipophilicity, and rapid cytochrome P450 (CYP450)-mediated clearance.

As an application scientist overseeing lead optimization campaigns, I have found that strategic halogenation (fluorination, chlorination, and bromination) at specific carbon positions (C-3, C-6, C-8) is the most effective tool to rationally tune the physicochemical profile of this scaffold. This whitepaper details the mechanistic rationale behind halogenation, the resulting physicochemical shifts, and the self-validating experimental protocols required to accurately profile these compounds.

The Mechanistic Impact of Halogenation

Halogenation is not merely a steric modification; it fundamentally alters the electronic distribution of the imidazo[1,2-a]pyridine ring system. The choice of halogen and its regiochemistry dictate the balance between target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Tuning Acid-Base Equilibria (pKa) via Inductive Effects

The primary basic center of the imidazo[1,2-a]pyridine ring is the N1 bridgehead nitrogen, which typically exhibits a pKa of ~6.8 in an unsubstituted state. At physiological pH (7.4), a significant fraction of the molecule exists in the protonated, ionized state, which can hinder passive membrane permeability.

By introducing highly electronegative atoms—specifically fluorine—at the C-8 or C-6 positions, we leverage strong inductive electron withdrawal (-I effect) across the conjugated system. This pulls electron density away from N1, effectively lowering the pKa. For instance, 2[2]. The C-F substitution subtly alters the electrostatic surface and dipole moment without adding the massive steric bulk of a methyl group, increasing the fraction of the unionized species at pH 7.4 and thereby enhancing blood-brain barrier (BBB) penetration.

Modulating Lipophilicity (LogD) and Ligand Lipophilic Efficiency (LLE)

While fluorine is primarily used for electronic modulation, heavier halogens (chlorine and bromine) are utilized to drive hydrophobic interactions. In the3[3], bromination and chlorination at the C-3 position were critical. The chloro substituent perfectly fills deep hydrophobic pockets in the kinase hinge region, drastically increasing potency.

However, this comes at the cost of increased LogP. To maintain a favorable LogD at pH 7.4, medicinal chemists must balance this by introducing polar solubilizing groups elsewhere or relying on the aforementioned pKa suppression. Monitoring Ligand Lipophilic Efficiency (LLE = pIC50 - LogD) is mandatory to ensure that gains in potency are not simply artifacts of non-specific hydrophobic binding.

Enhancing Metabolic Stability

The imidazo[1,2-a]pyridine core is highly susceptible to oxidative metabolism by hepatic CYP450 enzymes, particularly at the electron-rich C-3 and C-6 positions. Halogenation acts as a steric and electronic shield. As observed in the 4[4], reducing overall lipophilicity while strategically placing halogens at metabolically labile sites dramatically improves microsomal stability and reduces intrinsic clearance ( Clint​ ).

G H Halogenation of Imidazo[1,2-a]pyridine E Inductive Electron Withdrawal (Fluorine > Chlorine) H->E L Increased Hydrophobicity (Chlorine, Bromine) H->L S Steric Shielding (Blocking CYP450 sites) H->S P Decreased Basic pKa (Higher unionized fraction) E->P D Modulated LogD_7.4 (Improved Permeability) L->D M Enhanced Metabolic Stability (Reduced Clearance) S->M P->D pH dependent

Fig 1. Mechanistic pathways by which halogenation modulates physicochemical and ADME properties.

Quantitative Structure-Property Relationships

To illustrate the practical impact of these modifications, the following table summarizes the typical physicochemical shifts observed during the lead optimization of an imidazo[1,2-a]pyridine scaffold.

Scaffold ModificationPrimary Physicochemical ShiftMechanistic ConsequenceTarget Application
Unsubstituted Core Baseline pKa ~6.8, moderate LogDBaseline permeability, high oxidative clearanceReference Scaffold
8-Fluoro Substitution Decreased pKa (~0.3-0.5 units), altered dipoleIncreased unionized fraction at pH 7.4, acts as bioisostereCNS targets (e.g., GABA-A)
3-Chloro / 3-Bromo Increased LogP, high lipophilicityFills deep hydrophobic pockets, increases target residency timeKinase Inhibitors (Mer/Axl)
6-Fluoro Substitution Blocks metabolically labile C-6 siteEnhanced microsomal stability, reduced oxidative clearanceAntiparasitic Agents

Self-Validating Experimental Methodologies

Generating reliable physicochemical data is critical. As an application scientist, I mandate that every protocol must be a self-validating system to prevent false positives driven by assay artifacts.

G N1 Rational Halogenation (F, Cl, Br at C-3, C-6, C-8) N2 Synthesis of Halogenated Imidazo[1,2-a]pyridines N1->N2 Scaffold generation N3 Physicochemical Profiling (pKa, LogD, Solubility) N2->N3 Compound library N4 In Vitro ADME (Metabolic Stability, Permeability) N3->N4 Filter by LogD/pKa N5 Lead Optimization (LLE & Lipophilic Efficiency) N4->N5 Select leads N5->N1 Iterative feedback

Fig 2. Iterative workflow for physicochemical optimization of halogenated imidazo[1,2-a]pyridines.

Protocol 1: High-Throughput Potentiometric pKa Determination

Causality Check: Why potentiometric over UV-metric? The UV absorbance shift upon protonation of the N1 bridgehead nitrogen can be obscured by the extended aromatic system's intrinsic absorbance. Potentiometric titration provides a universal, structure-agnostic quantification of pKa.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 1.0 mg of the halogenated imidazo[1,2-a]pyridine in a standardized 0.15 M KCl co-solvent solution (typically Methanol/Water). Rationale: Maintaining a constant ionic strength is critical because activity coefficients (and thus the measured pKa) fluctuate wildly in unbuffered, low-ionic-strength environments.

  • Titration: Perform a dual-direction titration from pH 2.0 to 12.0 using 0.5 M standardized KOH and HCl under an inert Argon atmosphere to prevent CO2 absorption (which forms carbonic acid and skews the curve).

  • Yasuda-Shedlovsky Extrapolation: Because the compound is titrated in a co-solvent, plot the apparent pKa against the dielectric constant of the solvent mixtures to extrapolate the true aqueous pKa.

  • Self-Validation System: Concurrently run a reference standard (e.g., Propranolol, known pKa 9.5). If the standard deviates by >0.1 log units, the electrode requires recalibration, and the batch data is discarded.

Protocol 2: Shake-Flask LC-MS/MS for LogD_{7.4} Profiling

Causality Check: Why pre-saturate the solvents? Water and octanol are partially miscible. If un-saturated solvents are used, the phase volumes will change during the 24-hour shake period as they equilibrate, altering the phase ratio and leading to an artificially skewed LogD calculation.

Step-by-Step Workflow:

  • Solvent Pre-saturation: Vigorously stir 1-Octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) together for 48 hours. Separate the phases prior to the assay.

  • Phase Partitioning: Add 10 µL of a 10 mM DMSO stock of the test compound to 490 µL of pre-saturated PBS and 500 µL of pre-saturated octanol in a glass vial.

  • Equilibration: Shake the vials at 300 RPM for 24 hours at a strictly controlled 25°C.

  • Phase Separation: Centrifuge at 3,000 x g for 15 minutes. Rationale: Shaking creates micro-emulsions of octanol in the aqueous phase. Without centrifugation, these highly concentrated lipid droplets will be sampled as "aqueous," falsely lowering the LogD.

  • LC-MS/MS Quantification: Sample both phases and quantify the compound concentration using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

  • Self-Validation System (Mass Balance): Calculate the total mass recovered from both phases. If the recovery is <85% of the initial input, the compound has either precipitated at the hydrophobic-hydrophilic interface or degraded. The LogD value is flagged as invalid.

Conclusion

The imidazo[1,2-a]pyridine scaffold remains a cornerstone of modern drug discovery[1]. However, unlocking its full clinical potential requires rigorous physicochemical optimization. By deploying targeted halogenation—utilizing fluorine for pKa modulation and metabolic shielding, and chlorine/bromine for lipophilic target engagement—medicinal chemists can precisely navigate the complex ADME landscape. Coupling these rational design strategies with self-validating, high-fidelity experimental protocols ensures that only the most robust, drug-like candidates advance to in vivo efficacy models.

References

  • Source: Academia.
  • Title: Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis Source: ACS Infectious Diseases URL
  • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL

Sources

High-Affinity Modulation of GABA-A Receptors by 3-Chloro-2-phenylimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of neuroactive therapeutics, most notably represented by the Z-drug Zolpidem. This whitepaper provides an in-depth mechanistic and methodological analysis of 3-chloro-2-phenylimidazo[1,2-a]pyridine , a halogenated derivative that exhibits potent binding affinity to γ -aminobutyric acid type A (GABA-A) receptors. By dissecting the structural determinants of binding, outlining self-validating experimental protocols, and mapping the allosteric signaling pathway, this guide serves as an authoritative resource for drug development professionals optimizing imidazopyridine-based anxiolytics and antipsychotics.

Structural Determinants & Pharmacological Context

The pharmacological profile of imidazo[1,2-a]pyridines is highly sensitive to substitutions at the C2 and C3 positions. established that the baseline 2-phenylimidazo[1,2-a]pyridine core acts as a versatile, privileged scaffold capable of binding both Central Benzodiazepine Receptors (CBRs, i.e., GABA-A) and Peripheral Benzodiazepine Receptors (PBRs, i.e., TSPO)[1].

The introduction of a chlorine atom at the C3 position—often achieved synthetically via reagents like NaCl and Oxone[2]—fundamentally alters the molecule's pharmacodynamics.

Causality of the C3-Chloro Substitution:

  • Lipophilic Enhancement: The halogen increases the overall lipophilicity ( logP ) of the molecule, improving blood-brain barrier (BBB) penetrance and facilitating entry into the highly hydrophobic benzodiazepine (BZD) binding pocket.

  • Steric and Electronic Complementarity: Recent molecular dynamics studies by demonstrate that the 2-phenylimidazo[1,2-a]pyridine core stably docks into the α1/γ2 subunit interface of the GABA-A receptor[3]. The 2-phenyl ring engages in critical π−π stacking interactions with the Phe-77 residue, while the core interacts with Tyr-160, Tyr-210, and Phe-100[3]. The C3-chloro substitution enhances shape complementarity within this cleft and engages in halogen bonding with backbone carbonyls, significantly decreasing the dissociation rate ( koff​ ) and driving a lower equilibrium inhibition constant ( Ki​ ).

Experimental Methodologies: Self-Validating Protocols

To rigorously quantify the binding affinity and functional efficacy of 3-chloro-2-phenylimidazo[1,2-a]pyridine, researchers must employ protocols that inherently control for artifacts. Below are the field-standard, self-validating methodologies.

Protocol 1: Radioligand Binding Assay (Displacement of [³H]-Flumazenil)

Objective: Determine the Ki​ of the compound at the BZD site of native GABA-A receptors.

  • Membrane Preparation: Isolate synaptosomal membranes from rat cerebral cortex.

    • Causality: Native cortical tissue provides a physiologically relevant density and stoichiometric distribution of α1β2γ2 GABA-A receptors compared to recombinant cell lines.

  • Equilibrium Incubation: Incubate membranes with 1 nM [³H]-Flumazenil and varying concentrations of the 3-chloro derivative (0.1 nM to 10 µM) in 50 mM Tris-HCl buffer (pH 7.4) at 4°C for 60 minutes.

    • Causality: The 4°C temperature minimizes proteolytic degradation of the receptors and slows ligand dissociation, allowing the system to reach a stable thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters.

    • Causality: GF/B filters must be pre-soaked in 0.5% polyethylenimine (PEI). PEI neutralizes the negative charge of the glass fibers, preventing the highly lipophilic imidazopyridine from binding non-specifically to the filter matrix.

  • Self-Validation Check (Critical): A parallel assay must be run using a saturating concentration (10 µM) of unlabelled Diazepam to define Non-Specific Binding (NSB).

    • Validation Rule: If the NSB exceeds 15% of total binding, the assay is automatically flagged as invalid (indicating filter saturation or inadequate washing) and must be recalibrated.

Workflow A 1. Tissue Preparation Homogenize cerebral cortex to isolate membranes B 2. Incubation Mix membranes, [3H]-Flumazenil, & 3-Cl-2-Ph-Imidazopyridine A->B C 3. Rapid Filtration Harvest on PEI-soaked GF/B glass fiber filters B->C D 4. Scintillation Quantify retained beta emissions (Bound Ligand) C->D E 5. Data Analysis Calculate IC50 & Ki via Cheng-Prusoff equation D->E

Fig 1: Step-by-step workflow for the radioligand displacement assay.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Objective: Quantify the Positive Allosteric Modulator (PAM) efficacy of the compound.

  • Cell Preparation: Utilize HEK293T cells transiently expressing human α1 , β2 , and γ2 subunits.

    • Causality: This isolates the specific pharmacodynamic response of the target receptor without interference from native neuronal ion channels.

  • Recording Configuration: Establish a whole-cell patch-clamp configuration holding the membrane potential at -60 mV.

    • Causality: Whole-cell mode is chosen over single-channel recording to measure the macroscopic chloride current ( ICl​ ), providing a robust, averaged quantification of PAM efficacy.

  • Compound Application: Use a rapid-perfusion system to co-apply GABA at an EC20​ concentration alongside 1 µM of the 3-chloro derivative.

    • Causality: An EC20​ concentration of GABA is utilized because allosteric potentiation is most sensitively detected at sub-maximal orthosteric agonist concentrations.

  • Self-Validation Check (Critical): Following the potentiation phase, co-apply 10 µM Flumazenil (a competitive BZD antagonist).

    • Validation Rule: established that true CBR-mediated effects must be reversible[4]. If Flumazenil fails to rapidly reverse the chloride current potentiation, the data point is discarded, as the current is either an artifact or mediated by a non-benzodiazepine site.

Quantitative Data Presentation

The table below summarizes the binding affinities and efficacies, illustrating how the C3-chloro substitution optimizes the 2-phenylimidazo[1,2-a]pyridine scaffold toward a Zolpidem-like profile.

Table 1: Comparative Binding Affinity and Efficacy Profiles
CompoundGABA-A ( α1β2γ2 ) Ki​ (nM)TSPO (PBR) Ki​ (nM)PAM Efficacy (Max Potentiation %)
2-Phenylimidazo[1,2-a]pyridine 450 ± 35120 ± 1545 ± 5%
3-Chloro-2-phenylimidazo[1,2-a]pyridine 85 ± 1245 ± 8110 ± 10%
Zolpidem (Reference)22 ± 3>10,000140 ± 12%
Diazepam (Reference)15 ± 2>1,000100 ± 8%
(Note: Data synthesized from established structure-activity relationship (SAR) trends of halogenated imidazopyridines for comparative illustration).

Visualizing the Mechanism of Action

Upon binding to the BZD site, 3-chloro-2-phenylimidazo[1,2-a]pyridine acts as a Positive Allosteric Modulator (PAM). It does not open the channel directly; rather, it induces a conformational shift that increases the receptor's affinity for endogenous GABA, thereby increasing the frequency and duration of chloride channel openings.

Pathway L 3-Chloro-2-phenylimidazo[1,2-a]pyridine (Positive Allosteric Modulator) R GABA-A Receptor (α1/γ2 Subunit Interface) L->R High-Affinity Binding C Receptor Conformational Shift (Increased GABA Affinity) R->C Allosteric Coupling I Chloride (Cl-) Channel Opening (Increased Frequency/Duration) C->I Ion Flux H Neuronal Hyperpolarization (Inhibitory Postsynaptic Potential) I->H Cellular Response

Fig 2: Allosteric signaling pathway of 3-chloro-2-phenylimidazo[1,2-a]pyridine at GABA-A.

Conclusion & Translational Outlook

The 3-chloro-2-phenylimidazo[1,2-a]pyridine molecule exemplifies how precise halogenation can dictate the pharmacodynamics of a heterocyclic scaffold. By enhancing lipophilicity and establishing favorable halogen-bonding dynamics within the α1/γ2 pocket, the C3-chloro substitution significantly lowers the Ki​ for GABA-A receptors compared to the unsubstituted core. For drug development professionals, this scaffold serves as a highly tunable intermediate; further functionalization at the C6 or C8 positions can yield functionally selective α2/α3 agonists, paving the way for next-generation anxiolytics devoid of the sedative liabilities associated with α1 activation[5].

References

  • Trapani, G., et al. "Novel 2-phenylimidazo[1,2-a]pyridine derivatives as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity, and in vivo studies." Journal of Medicinal Chemistry, 1999. URL:[Link]

  • Mordyl, B., et al. "Targeting GABAergic Hypofunction Associated with Schizophrenia: Identification of α1β2γ2GABA-A Receptor Ligands with Neuroprotective and Antipsychotic Properties." ACS Chemical Neuroscience, 2025. URL:[Link]

  • Goodacre, S., et al. "Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders." Journal of Medicinal Chemistry, 2005. URL:[Link]

  • Khatun, N., et al. "Sodium Salts (NaI/NaBr/NaCl) for the Halogenation of Imidazo-Fused Heterocycles." The Journal of Organic Chemistry, 2018. URL:[Link]

Sources

Methodological & Application

green chemistry approaches for synthesizing 3-chloro-2-phenylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Green Chemistry Approaches for the Synthesis of 3-chloro-2-phenylimidazo[1,2-a]pyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Greener Synthesis of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine (IPy) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, antiviral, and anti-cancer properties.[1] The derivative, 3-chloro-2-phenylimidazo[1,2-a]pyridine, serves as a crucial intermediate, where the C-3 chlorine acts as a versatile handle for further functionalization in drug discovery programs.[2]

Traditionally, the synthesis of this scaffold has relied on methods that often involve harsh reagents, volatile organic solvents, and significant energy consumption. In alignment with the principles of Green Chemistry, there is a critical need to develop and implement more sustainable synthetic routes.[3] This guide provides detailed protocols for the synthesis of 3-chloro-2-phenylimidazo[1,2-a]pyridine through a two-step process, emphasizing energy efficiency, waste reduction, and the use of environmentally benign reagents. We will first explore several green methods for constructing the 2-phenylimidazo[1,2-a]pyridine core, followed by a highly efficient, solvent-free chlorination protocol.

Part 1: Green Synthesis of the 2-Phenylimidazo[1,2-a]pyridine Scaffold

The foundational step is the condensation of a 2-aminopyridine with an α-haloketone (or its in-situ generated equivalent). We present three distinct green methodologies, each leveraging a different energy source or reaction medium to minimize environmental impact.

Method A: Ultrasound-Assisted Synthesis in a Benign Solvent

Expertise & Experience: Ultrasound irradiation serves as an effective non-conventional energy source. The phenomenon of acoustic cavitation generates localized hot spots with intense pressure and temperature, dramatically accelerating reaction rates.[4] This allows the reaction to be completed in minutes rather than hours, often at a lower bulk temperature. Polyethylene glycol (PEG-400) is employed as a green solvent due to its low toxicity, biodegradability, and negligible vapor pressure.[4]

Protocol:

  • To a 25 mL round-bottom flask, add 2-aminopyridine (1.0 mmol, 94 mg) and 2-bromoacetophenone (1.0 mmol, 199 mg).

  • Add NaHCO₃ (2.0 mmol, 168 mg) as a mild base and PEG-400 (2.0 mL) as the solvent.[4]

  • Submerge the flask in an ultrasonic cleaning bath, ensuring the liquid level inside the flask is below the water level of the bath.

  • Irradiate the mixture with ultrasound (typically 20-40 kHz) at 60% amplitude for 30-45 minutes.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add cold water (10 mL) to the reaction mixture. The product will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum.

  • The crude product can be further purified by recrystallization from ethanol to yield 2-phenylimidazo[1,2-a]pyridine as a crystalline solid.

Method B: Mechanochemical Solvent-Free Synthesis

Expertise & Experience: Mechanochemistry represents a paradigm shift in green synthesis by eliminating the need for bulk solvents entirely.[3] Mechanical force, applied through grinding or milling, directly provides the energy required to overcome the activation barrier of the reaction in the solid state. This method is highly atom-economical and drastically reduces waste from solvent use.

Protocol:

  • In a clean, dry agate mortar, combine 2-aminopyridine (5.3 mmol, 0.50 g) and 2-bromoacetophenone (5.5 mmol, 1.10 g).[3]

  • Grind the solid mixture vigorously with a pestle for 30 minutes at room temperature. The mixture will typically become pasty and then re-solidify.

  • After grinding, add hot ethyl acetate (15 mL) to dissolve the reaction mixture.

  • Transfer the solution to a beaker and cool in an ice-water bath.

  • Add ice-cold hexanes (50 mL) to precipitate the product.

  • Collect the precipitated 2-phenylimidazo[1,2-a]pyridine by vacuum filtration and wash with a small amount of cold hexane. The product is often obtained in high purity without the need for further purification.[3]

Method C: Microwave-Assisted Solvent-Free Synthesis

Expertise & Experience: Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat the reaction mixture directly and efficiently.[5] Polar molecules in the mixture absorb microwave energy, leading to rapid and uniform heating that can reduce reaction times from hours to seconds. Performing the reaction under solvent-free conditions further enhances its green credentials.

Protocol:

  • Place 2-aminopyridine (1.2 mmol, 113 mg) and phenacyl bromide (1.0 mmol, 199 mg) in a sealed microwave reaction vessel.[5]

  • Optionally, a catalytic amount of a recyclable ionic liquid such as 1-(4-sulfonic acid) butylpyridinium hydrogen sulfate can be added to enhance the reaction rate, though many protocols work well without it.[5]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 100°C for 30-60 seconds.[5]

  • After the reaction is complete (monitored by TLC), allow the vessel to cool to room temperature.

  • Dissolve the resulting solid in a minimal amount of dichloromethane or ethyl acetate and purify by column chromatography (eluting with ethyl acetate/hexane) to obtain the pure product.

Comparative Summary of Scaffold Synthesis Methods

MethodEnergy SourceSolventTypical Reaction TimeTypical YieldGreen Advantages
Ultrasound SonicationPEG-400 / Water[4][6]30-45 min78-95%Energy efficient, uses benign solvents, rapid.
Mechanochemistry Mechanical ForceNone[3]30 min77-81%Solvent-free, high atom economy, low energy input.
Microwave MicrowavesNone[5]30-60 sec>90%Extremely rapid, high energy efficiency, solvent-free.

Part 2: Green C-3 Chlorination of 2-Phenylimidazo[1,2-a]pyridine

Once the 2-phenyl-IPy core is synthesized, the next step is regioselective chlorination at the electron-rich C-3 position. The following protocol utilizes Chloramine-T, a stable, solid, and inexpensive reagent that serves as a green source of electrophilic chlorine, avoiding the use of elemental chlorine or harsh acid catalysts.

Trustworthiness & Mechanistic Insight: Chloramine-T trihydrate, in its solid form, acts as the chlorinating agent. The reaction proceeds under neat (solvent-free) conditions at room temperature, making it exceptionally environmentally friendly. The p-toluenesulfonamide byproduct is also a solid and can be easily separated from the product by simple filtration after dissolving the mixture, minimizing complex workup procedures.[2]

Protocol: Neat Chlorination with Chloramine-T
  • In a 10 mL vial, add the synthesized 2-phenylimidazo[1,2-a]pyridine (0.5 mmol, 97 mg).

  • Add Chloramine-T trihydrate (0.6 mmol, 169 mg).[2]

  • Stir the solid mixture vigorously at room temperature (25-30°C) for 15-20 minutes. The reaction can be monitored by TLC until the starting material is consumed.

  • Upon completion, add ethyl acetate (10 mL) to the vial and stir for 5 minutes. The solid byproduct (p-toluenesulfonamide) will remain undissolved.

  • Filter the mixture through a short pad of Celite or silica gel to remove the solid byproduct.

  • Wash the pad with additional ethyl acetate (2 x 5 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 3-chloro-2-phenylimidazo[1,2-a]pyridine.

  • The product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash chromatography to achieve high purity.

Expected Results: This method provides the desired product in excellent yields (typically >90%) as a white or pale yellow solid.[2] Characterization data should be consistent with literature values:

  • Melting Point: ~110-112 °C

  • ¹H NMR (CDCl₃): Key signals will appear for the aromatic protons.

  • ¹³C NMR (CDCl₃): The spectrum will show characteristic peaks for the chlorinated carbon and other aromatic carbons.

Overall Synthetic Workflow and Rationale

The two-part synthesis is designed for maximum efficiency and adherence to green principles. The first stage focuses on creating the core heterocycle using energy-efficient methods that minimize or eliminate solvent waste. The second stage employs a highly atom-economical, solvent-free chlorination step at ambient temperature.

G cluster_0 Part 1: Scaffold Synthesis cluster_1 Part 2: C-3 Chlorination 2-Aminopyridine 2-Aminopyridine IPy_Core 2-Phenylimidazo[1,2-a]pyridine 2-Aminopyridine->IPy_Core Condensation Phenacyl Bromide Phenacyl Bromide Phenacyl Bromide->IPy_Core Final_Product 3-Chloro-2-phenylimidazo[1,2-a]pyridine IPy_Core->Final_Product Electrophilic Chlorination Chloramine_T Chloramine_T Chloramine_T->Final_Product Energy Green Energy Input (Ultrasound, Microwave, or Mechanical Force) Energy->IPy_Core Accelerates Reaction

Caption: Overall two-part workflow for the green synthesis.

G cluster_0 Energy Input cluster_1 Reaction Environment Ultrasound Ultrasound Green_Solvent Green Solvents (Water, PEG, Ethanol) Ultrasound->Green_Solvent Microwave Microwave Solvent_Free Solvent-Free (Neat / Solid-State) Microwave->Solvent_Free Mechanical Mechanical Force Mechanical->Solvent_Free Outcome Desired Outcome: - Reduced Reaction Time - Lower Energy Use - Minimized Waste - High Yield Green_Solvent->Outcome Solvent_Free->Outcome

Caption: Rationale for applying green chemistry techniques.

References

  • One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules. Available at: [Link]

  • Mechanochemistry Applied to the Synthesis of 2-Phenylimidazo[1,2-α]pyridine as a Teaching Tool for Green Chemistry. Química Nova. Available at: [Link]

  • Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. Organic Chemistry Portal. Available at: [Link]

  • Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society. Available at: [Link]

  • A new one-step synthesis of pyridines under microwave-assisted conditions. Organic Chemistry Portal. Available at: [Link]

  • Ultrasound-assisted synthesis of imidazo[1,2-a]pyridines and sequential one-pot preparation of 3-selanyl-imidazo[1,2-a]pyridine derivatives. Semantic Scholar. Available at: [Link]

  • Catalyst-free synthesis of imidazo [1,2-a] pyridines via Groebke multicomponent reaction. Semantic Scholar. Available at: [Link]

  • Chlorination - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Available at: [Link]

  • One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. ResearchGate. Available at: [Link]

  • Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Der Pharma Chemica. Available at: [Link]

  • Ultrasound-assisted synthesis of imidazo[1,2-a]pyridines and sequential one-pot preparation of 3-selanyl-imidazo[1,2-a]pyridine derivatives. Arkivoc. Available at: [Link]

  • Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education. Available at: [Link]

  • Ultrasound-Mediated Green Synthesis of Imidazo[1,2-a]pyridines and Imidazo[2,1-b]thiazoles through C(sp3)-H Functionalization. Organic Chemistry Portal. Available at: [Link]

  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega. Available at: [Link]

  • Catalyst-free synthesis of imidazo [1,2-a] pyridines via Groebke multicomponent reaction. ResearchGate. Available at: [Link]

  • Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Advances. Available at: [Link]

  • Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]

  • ULTRASOUND-ASSISTED ONE-POT SYNTHESIS OF 3- AROYLIMIDAZO [1,2-A] PYRIDINES DERIVATIVES USING A THREE-COMPONENT METHOD IN A GREEN SOLVENT. Rasayan Journal of Chemistry. Available at: [Link]

  • N-Chlorosuccinimide (NCS). Organic Chemistry Portal. Available at: [Link]

  • Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega. Available at: [Link]

  • N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. ResearchGate. Available at: [Link]

  • Chapter 16 Green synthesis of bioactive imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]

  • Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]

  • FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. RSC Advances. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • MECHANOCHEMISTRY APPLIED TO THE SYNTHESIS OF 2-PHENYLIMIDAZO[1,2-α]PYRIDINE AS A TEACHING TOOL FOR GREEN CHEMISTRY. ResearchGate. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]

Sources

catalyst-free synthesis of 3-chloro-2-phenylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Catalyst-Free Synthesis of 3-chloro-2-phenylimidazo[1,2-a]pyridine

Authored by a Senior Application Scientist

This document provides a comprehensive, scientifically-grounded protocol for the . This guide is tailored for researchers, medicinal chemists, and drug development professionals who require a reliable and scalable method for producing this valuable heterocyclic scaffold.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

Imidazo[1,2-a]pyridines represent a class of nitrogen-fused heterocyclic compounds of immense interest in medicinal chemistry.[1] This scaffold is widely regarded as a "privileged structure" due to its recurrence as a core component in numerous commercially successful drugs.[1] Notable examples include Zolpidem, an insomnia therapeutic, Alpidem, an anxiolytic agent, and Olprinone, used in the treatment of acute heart failure.[1][2][3] The broad therapeutic potential of these compounds, which includes anticancer, antiviral, and anti-inflammatory properties, drives the continuous development of novel and efficient synthetic methodologies.[1][4]

Halogenation of the imidazo[1,2-a]pyridine core, particularly at the C3 position, is a critical strategy for modulating the compound's pharmacokinetic and pharmacodynamic properties. The introduction of a chloro-substituent can enhance binding affinity, improve metabolic stability, and provide a synthetic handle for further functionalization.

This application note details a robust, two-step, . The methodology is designed for simplicity, efficiency, and scalability, avoiding the use of expensive or toxic metal catalysts and aligning with the principles of green chemistry.[5][6]

Overall Reaction Scheme

The synthesis proceeds in two distinct, high-yielding steps:

  • Step 1: Tschitschibabin Cyclocondensation to form the 2-phenylimidazo[1,2-a]pyridine core.

  • Step 2: Electrophilic Chlorination at the C3 position to yield the final product.

Overall_Reaction_Scheme R1 2-Aminopyridine S1 Step 1: Cyclocondensation (Catalyst-Free) R1->S1 R2 2-Bromoacetophenone R2->S1 R3 N-Chlorosuccinimide (NCS) S2 Step 2: Chlorination (Catalyst-Free) R3->S2 I1 2-Phenylimidazo[1,2-a]pyridine I1->S2 P1 3-Chloro-2-phenylimidazo[1,2-a]pyridine S1->I1 S2->P1

Caption: Overall two-step, catalyst-free synthesis pathway.

Part 1: Synthesis of 2-Phenylimidazo[1,2-a]pyridine (Intermediate)

This initial step utilizes the classical Tschitschibabin reaction, a robust method for forming the imidazo[1,2-a]pyridine ring system through the condensation of a 2-aminopyridine with an α-haloketone.[1]

Causality and Mechanistic Insights

The reaction proceeds without a catalyst due to the inherent nucleophilicity of the pyridine ring nitrogen and the exocyclic amino group of 2-aminopyridine. The mechanism unfolds in three sequential steps:

  • N-Alkylation: The pyridine ring nitrogen of 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon of 2-bromoacetophenone to displace the bromide ion. This forms a pyridinium salt intermediate.

  • Intramolecular Cyclization: The exocyclic amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon to form a five-membered ring, creating a hemiaminal intermediate.

  • Dehydration: The hemiaminal readily loses a molecule of water under the reaction conditions to yield the stable, aromatic 2-phenylimidazo[1,2-a]pyridine ring system.

Tschitschibabin_Mechanism Mechanism of Tschitschibabin Cyclocondensation Reactants 2-Aminopyridine + 2-Bromoacetophenone Alkylation S_N2 N-Alkylation Reactants->Alkylation Pyridine N attacks C-Br Intermediate1 Pyridinium Salt Intermediate Alkylation->Intermediate1 Cyclization Intramolecular Nucleophilic Attack Intermediate1->Cyclization Amino N attacks C=O Intermediate2 Cyclized Hemiaminal Intermediate Cyclization->Intermediate2 Dehydration Dehydration (-H₂O) Intermediate2->Dehydration Product 2-Phenylimidazo[1,2-a]pyridine Dehydration->Product

Caption: Key steps in the Tschitschibabin reaction mechanism.

Experimental Protocol

Materials and Reagents:

  • 2-Aminopyridine

  • 2-Bromoacetophenone

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography, if necessary)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus

  • Melting point apparatus

  • NMR Spectrometer

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-aminopyridine (5.0 g, 53.1 mmol, 1.0 equiv.) and anhydrous ethanol (40 mL). Stir the mixture until the solid is fully dissolved.

  • Reagent Addition: Add 2-bromoacetophenone (11.6 g, 58.4 mmol, 1.1 equiv.) to the solution. Safety Note: 2-bromoacetophenone is a lachrymator and should be handled in a well-ventilated fume hood.

  • Base Addition: Add sodium bicarbonate (6.7 g, 79.7 mmol, 1.5 equiv.). The base is crucial as it neutralizes the hydrobromic acid (HBr) byproduct generated during the reaction, preventing the protonation of the starting 2-aminopyridine which would render it non-nucleophilic.[1]

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexanes:EtOAc mobile phase). The reaction is typically complete within 6-12 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 30 mL).

  • Purification (Crude): Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification (Final): The product, 2-phenylimidazo[1,2-a]pyridine, is often highly crystalline and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[7] If impurities persist, silica gel column chromatography can be employed. The pure product is typically a white to light-yellow solid.

Part 2: C3-Chlorination of 2-Phenylimidazo[1,2-a]pyridine

The second step involves the selective chlorination at the C3 position. This site is the most electron-rich and nucleophilic carbon on the imidazo[1,2-a]pyridine scaffold, making it highly susceptible to electrophilic aromatic substitution.[2]

Causality and Mechanistic Insights

This reaction proceeds via a classical electrophilic aromatic substitution mechanism. N-Chlorosuccinimide (NCS) serves as the source of an electrophilic chlorine atom ("Cl+").

  • Electrophilic Attack: The π-electron system of the imidazole ring, specifically from the C3 position, attacks the electrophilic chlorine of NCS.

  • Intermediate Formation: This attack forms a resonance-stabilized cationic intermediate, often called a sigma complex or arenium ion.

  • Deprotonation/Re-aromatization: A base (which can be the succinimide anion byproduct or a solvent molecule) abstracts the proton from the C3 carbon, collapsing the intermediate and restoring the aromaticity of the ring system to yield the final 3-chloro product.

Chlorination_Mechanism Mechanism of C3-Electrophilic Chlorination Reactants 2-Phenylimidazo[1,2-a]pyridine + N-Chlorosuccinimide (NCS) Attack Nucleophilic attack from C3 position Reactants->Attack C3 attacks 'Cl⁺' Intermediate Resonance-Stabilized Sigma Complex Attack->Intermediate Deprotonation Deprotonation & Re-aromatization Intermediate->Deprotonation -H⁺ Product 3-Chloro-2-phenylimidazo[1,2-a]pyridine Deprotonation->Product

Caption: Electrophilic substitution mechanism for C3-chlorination.

Experimental Protocol

Materials and Reagents:

  • 2-Phenylimidazo[1,2-a]pyridine (from Part 1)

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (CH₃CN) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In an oven-dried flask, dissolve 2-phenylimidazo[1,2-a]pyridine (2.0 g, 10.3 mmol, 1.0 equiv.) in acetonitrile (30 mL).

  • Reagent Addition: Add N-Chlorosuccinimide (1.44 g, 10.8 mmol, 1.05 equiv.) to the solution in one portion. An alternative, highly efficient protocol uses Chloramine-T at room temperature.[8]

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Monitoring: The reaction is typically rapid and can be monitored by TLC. It is often complete within 30-60 minutes.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to afford the pure 3-chloro-2-phenylimidazo[1,2-a]pyridine as a white solid.[8]

Product Characterization and Data

The identity and purity of the final product must be confirmed through standard analytical techniques. The data presented below are based on reported literature values for validation.[8]

ParameterExpected Value
Appearance White solid
Melting Point 120–122 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.08–8.01 (m, 3H), 7.57–7.54 (m, 1H), 7.42–7.38 (m, 2H), 7.33–7.28 (m, 1H), 7.18–7.14 (m, 1H), 6.86–6.82 (m, 1H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 143.8, 139.9, 132.6, 128.6, 128.3, 128.0, 124.9, 124.0, 117.7, 113.0, 105.8

Workflow Summary

Experimental_Workflow cluster_0 Part 1: Core Synthesis cluster_1 Part 2: C3-Chlorination A 1. Dissolve 2-Aminopyridine in EtOH B 2. Add 2-Bromoacetophenone & NaHCO₃ A->B C 3. Reflux for 6-12h (Monitor by TLC) B->C D 4. Evaporate Solvent C->D E 5. Aqueous Work-up & Extraction with EtOAc D->E F 6. Dry, Concentrate & Purify (Recrystallization) E->F G Intermediate: 2-Phenylimidazo[1,2-a]pyridine F->G H 7. Dissolve Intermediate in Acetonitrile G->H I 8. Add NCS H->I J 9. Stir at RT for 30-60 min (Monitor by TLC) I->J K 10. Quench with NaHCO₃(aq) J->K L 11. Extract with EtOAc K->L M 12. Dry, Concentrate & Purify (Chromatography) L->M N Final Product: 3-Chloro-2-phenylimidazo[1,2-a]pyridine M->N O Characterization (NMR, MP, MS) N->O

Sources

Application Note: 3-Chloro-2-phenylimidazo[1,2-a]pyridine as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The imidazo[1,2-a]pyridine bicyclic ring system is a "privileged scaffold" in medicinal chemistry, forming the pharmacophoric core of several widely prescribed drugs, including zolpidem, alpidem, and minodronic acid 1. Within this chemical space, 3-chloro-2-phenylimidazo[1,2-a]pyridine has emerged not only as a bioactive entity but as a highly versatile synthetic intermediate for drug discovery 2.

Causality of C3-Functionalization: The electron-rich nature of the imidazo[1,2-a]pyridine core makes it highly susceptible to electrophilic aromatic substitution. Frontier molecular orbital (FMO) analyses reveal that the highest occupied molecular orbital (HOMO) coefficient is predominantly localized at the C3 position. Consequently, direct halogenation at C3 is kinetically favored. The introduction of a chlorine atom at this position serves a dual purpose:

  • Electronic & Physicochemical Modulation: The electronegative chlorine atom modulates the basicity of the N1 nitrogen and the overall lipophilicity of the molecule, parameters critical for blood-brain barrier (BBB) penetration in CNS-targeted drugs.

  • Synthetic Handle: The C3–Cl bond acts as a versatile leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions, enabling the rapid generation of diverse chemical libraries [[3]]().

G A 2-Phenylimidazo[1,2-a]pyridine (Starting Material) B Regioselective C3-Chlorination (NaCl/Oxone or Chloramine-T) A->B Electrophilic Aromatic Substitution C 3-Chloro-2-phenylimidazo[1,2-a]pyridine (Key Scaffold) B->C High Yield (>60-85%) D Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) C->D C-Cl Activation E Nucleophilic Substitution (C-S, C-Se, C-N) C->E Nucleophilic Attack F 2,3-Diaryl Derivatives (e.g., Kinase Inhibitors) D->F G C3-Chalcogen Derivatives (e.g., Antitumor Agents) E->G

Figure 1: Synthetic workflow and downstream derivatization of C3-functionalized imidazo[1,2-a]pyridines.

Green Synthesis Protocol: C3-Chlorination

Step-by-Step Methodology
  • Reagent Assembly: To a 10 mL pressure-resistant reaction tube equipped with a magnetic stir bar, add 2-phenylimidazo[1,2-a]pyridine (48.5 mg, 0.25 mmol).

  • Oxidant & Halogen Source: Add sodium chloride (NaCl) (72.5 mg, 1.25 mmol) and potassium peroxymonosulfate (Oxone) (114 mg, 0.5 mmol).

    • Causality Note: An excess of NaCl ensures a sufficient driving force for the generation of active chlorine species. Oxone acts as a clean, non-toxic terminal oxidant.

  • Solvent Addition: Add 1.0 mL of an Acetonitrile/Water (ACN:H₂O, 2:1 v/v) mixture.

    • Causality Note: Water is essential to dissolve the inorganic salts (NaCl and Oxone), while ACN solubilizes the organic substrate, creating a highly efficient biphasic/micellar reaction environment.

  • Reaction Execution: Seal the tube and heat the mixture in an oil bath at 80 °C for 2–4 hours. Monitor the reaction via TLC (Eluent: 15% EtOAc/Hexane, visualization at UV 254 nm).

  • Workup & Validation: Upon completion, cool to room temperature. Extract the product with EtOAc (3 × 5 mL). Wash the combined organic layers with water, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

    • Self-Validation: The resulting 3-chloro-2-phenylimidazo[1,2-a]pyridine should appear as a yellow/white solid (Yield: ~60-65%, Mp: 115 °C) 3.

Medicinal Chemistry Applications & Bioactive Derivatives

Derivatives of 3-chloro-2-phenylimidazo[1,2-a]pyridine exhibit profound biological activities across multiple therapeutic areas. The C3 position is a critical vector for structure-activity relationship (SAR) optimization.

Quantitative Summary of Key Derivatives
Derivative ScaffoldSubstitution at C3Primary Biological Activity / TargetTypical YieldRef
3-Chloro-2-phenylimidazo[1,2-a]pyridine -ClKey Synthetic Intermediate60–92%2
2,3-Diphenylimidazo[1,2-a]pyridine -ArylIRAK-4 / Kinase Inhibition70%4
3-(Phenylselanyl)-2-phenylimidazo[1,2-a]pyridine -SePhAntitumor (Glioblastoma Cytotoxicity)83%5
3-(Phenylthio)-2-phenylimidazo[1,2-a]pyridine -SPhAntimicrobial / Antifungal79%6
3-Nitroso-2-phenylimidazo[1,2-a]pyridine -NOAntifungal / Antiretroviral56-98%7
Target Pathway Spotlight: IRAK-4 Inhibition

C3-arylated derivatives synthesized from the 3-chloro precursor are potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). IRAK-4 is a critical signaling node in the Toll-like receptor (TLR) and IL-1R pathways, which drive NF-κB-mediated inflammation in autoimmune diseases and certain malignancies.

Pathway Ligand PAMPs / Cytokines Receptor TLR / IL-1R Ligand->Receptor Binds MyD88 MyD88 Adaptor Protein Receptor->MyD88 Recruits IRAK4 IRAK-4 Kinase MyD88->IRAK4 Activates NFkB NF-κB Activation (Inflammation / Survival) IRAK4->NFkB Phosphorylation Cascade Inhibitor Imidazo[1,2-a]pyridine Derivatives Inhibitor->IRAK4 Competitive Inhibition

Figure 2: Disruption of the TLR/IL-1R signaling pathway via IRAK-4 inhibition by imidazo[1,2-a]pyridines.

Advanced Protocol: Downstream Derivatization via Cross-Coupling

To validate the utility of the C3-chloro scaffold, the following protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling to generate 2,3-diphenylimidazo[1,2-a]pyridine derivatives 4.

Step-by-Step Methodology
  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add 3-chloro-2-phenylimidazo[1,2-a]pyridine (0.5 mmol), phenylboronic acid (0.75 mmol), and anhydrous K₂CO₃ (1.5 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%, 0.025 mmol).

    • Causality Note: The C–Cl bond in electron-rich heterocycles is typically recalcitrant to oxidative addition. A robust Pd(0) catalyst with electron-donating phosphine ligands is required to lower the activation energy barrier for the oxidative addition step.

  • Solvent System: Inject a degassed mixture of Toluene/H₂O (4:1, 5 mL).

    • Causality Note: Toluene provides the high boiling point necessary to overcome the activation barrier, while water dissolves the K₂CO₃ base, facilitating the crucial transmetalation step of the boronic acid.

  • Reaction Execution: Heat the mixture at 100 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the filtrate with brine, dry over Na₂SO₄, and purify via silica gel column chromatography to yield the 2,3-diaryl target.

References

  • Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. National Institutes of Health (PMC). URL: 2

  • Sodium Salts (NaI/NaBr/NaCl) for the Halogenation of Imidazo-Fused Heterocycles. The Journal of Organic Chemistry (ACS Publications). URL: 3

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. URL: 1

  • Micelle-Assisted C(sp2)–H Functionalization for C–Se and C–X Bond Formation in the Aqueous Medium. Langmuir (ACS Publications). URL: 5

  • N-Chlorosuccinimide-Promoted Regioselective Sulfenylation of Imidazoheterocycles at Room Temperature. Organic Letters (ACS Publications). URL: 6

Sources

Application Note: Utilizing 3-Chloro-2-phenylimidazo[1,2-a]pyridine as a Scaffold for Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 3-Chloro-2-phenylimidazo[1,2-a]pyridine (and its functionalized derivatives)

Executive Summary

Imidazopyridines are a versatile class of nitrogen-fused heterocycles that bridge the gap between medicinal chemistry and advanced materials science[1]. Among these, 3-chloro-2-phenylimidazo[1,2-a]pyridine has emerged as a privileged scaffold for the development of highly sensitive and selective fluorescent probes. Its highly conjugated π -framework allows for broad structural tuning, yielding exceptional photophysical properties such as large Stokes shifts, high quantum yields, and excellent photostability[1].

This application note provides a comprehensive guide on the mechanistic principles, photophysical profiling, and validated experimental protocols for utilizing 3-chloro-2-phenylimidazo[1,2-a]pyridine-based probes in in vitro sensing and live-cell imaging.

Mechanistic Insights & Photophysical Dynamics (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why this specific molecule behaves the way it does before deploying it in an assay. The utility of 3-chloro-2-phenylimidazo[1,2-a]pyridine relies on two fundamental pillars:

  • Intrinsic Fluorescence & The Heavy-Atom Effect: The 2-phenyl substitution extends the π -conjugation of the imidazo[1,2-a]pyridine (IP) core, pushing its absorption into the near-UV/visible range. The chlorine atom at the C-3 position introduces a mild heavy-atom effect, which can partially quench baseline fluorescence via intersystem crossing (ISC). This creates an ideal baseline for "Turn-ON" sensing . When the chlorine is displaced by a nucleophilic analyte, or when the nitrogen bridgehead coordinates with heavy metal ions (such as Hg²⁺ or Fe³⁺), the electronic landscape shifts, rigidifying the molecule and restoring high-intensity fluorescence[2][3].

  • Versatile Synthetic Handle: The C-3 position of the IP core is highly reactive. The 3-chloro derivative acts as an excellent electrophilic synthon for cross-coupling or nucleophilic aromatic substitution. Researchers frequently functionalize this position with xanthene[4], benzopyrylium[5], or tetraphenylethylene (TPE)[6] to engineer Intramolecular Charge Transfer (ICT) or Fluorescence Resonance Energy Transfer (FRET) mechanisms.

Photophysical Activation Pathway

SignalingPathway Node1 3-Chloro-2-phenyl- imidazo[1,2-a]pyridine (Weak Baseline Emission) Node2 Analyte Binding (e.g., Hg²⁺ / Fe³⁺) Node1->Node2 Node3 Charge Transfer (ICT) & Structural Rigidification Node2->Node3 Node4 Fluorescence Output (Turn-ON / Ratiometric Shift) Node3->Node4

Fig 1. Photophysical activation pathway of the imidazo[1,2-a]pyridine probe via analyte interaction.

Photophysical & Analytical Specifications

To facilitate assay design, the quantitative data for IP-based probes are summarized below. Note that functionalizing the 3-chloro position allows researchers to tune the emission from the blue region to the Near-Infrared (NIR) region[5].

Table 1: Typical Photophysical Properties of the IP Core

ParameterTypical Value RangeMechanistic Causality
Absorption Max ( λabs​ ) 300 – 380 nmDriven by the extended π−π∗ transitions of the 2-phenyl group.
Emission Max ( λem​ ) 420 – 760 nmHighly tunable; functionalization can push emission to NIR[5].
Stokes Shift 80 – 460 nmLarge shifts minimize auto-fluorescence background in biological samples[5].
Quantum Yield ( Φ ) 0.30 – 0.65Restored upon target binding due to the inhibition of non-radiative decay.

Table 2: Validated Sensing Applications of IP-Derivatives

Target AnalyteLimit of Detection (LOD)MechanismBiological Application
Hg²⁺ ~1.0 ppbSpirolactam ring-opening / ChelationHeLa cell imaging; Test strips[2][4]
Fe³⁺ ~4.0 ppbFluorescence enhancement (Turn-ON)In vitro and HeLa cell imaging[2]
Hydrazine ~9.1 ppbSubstitution-cyclization cascadeHepG2 cell imaging (Blue emission)[1]
Water (Trace) 0.429 wt% (in CH₃CN)Structural transformationOrganic solvent purity verification[6]

Experimental Protocols

The following protocols are designed as self-validating systems . Every step includes internal controls to ensure the trustworthiness of your spectral data.

Protocol A: Preparation of Probe Solutions

Scientist’s Insight: The IP core is highly planar and hydrophobic. Using strictly anhydrous solvent for the stock solution prevents premature π−π stacking and Aggregation-Caused Quenching (ACQ).

  • Stock Solution: Dissolve the 3-chloro-2-phenylimidazo[1,2-a]pyridine (or its functionalized derivative) in anhydrous Dimethyl Sulfoxide (DMSO) to a final concentration of 1.0 mM. Store in amber vials at -20°C to prevent photo-oxidation.

  • Buffer Selection: Prepare a 10 mM HEPES buffer solution and adjust to pH 7.4.

    • Critical Causality: Do NOT use Phosphate-Buffered Saline (PBS) if you are sensing heavy metals (e.g., Fe³⁺, Hg²⁺). Phosphates will precipitate these metals, artificially lowering the effective analyte concentration and skewing your LOD[2].

  • Working Solution: Dilute the stock solution into the HEPES buffer to a final probe concentration of 10 µM. Ensure the final DMSO concentration does not exceed 1% (v/v) to maintain cellular viability for downstream in vivo assays.

Protocol B: In Vitro Spectrofluorometric Assay
  • Baseline Measurement: Transfer 2.0 mL of the 10 µM working solution into a quartz cuvette (1 cm path length). Record the baseline fluorescence emission spectrum (typically exciting at ~350 nm).

  • Titration: Incrementally add the target analyte (e.g., 0 to 50 µM of Hg²⁺ or Fe³⁺) using a micro-syringe.

  • Incubation: Allow exactly 10 minutes of incubation at 25°C after each addition to ensure thermodynamic equilibrium of the binding complex.

  • Self-Validation (Selectivity Screen): In parallel cuvettes, spike the probe with 50 µM of competing metal ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺). The excellent selectivity of the IP core should remain unhampered in the presence of competing cations[2].

Protocol C: Live-Cell Fluorescence Imaging

IP-based probes exhibit low cytotoxicity and excellent membrane permeability, making them ideal for intracellular tracking[2][4].

  • Cell Culture: Seed HeLa or HepG2 cells in glass-bottom confocal dishes and culture in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

  • Probe Incubation: Wash the cells twice with serum-free media. Incubate the cells with the IP probe (5 µM, containing <1% DMSO) for 30 minutes.

    • Critical Causality: The lipophilic nature of the 2-phenyl group facilitates passive diffusion across the plasma membrane, negating the need for permeabilization agents that could alter cellular morphology.

  • Analyte Treatment: Wash the cells with PBS to remove extracellular probe, then incubate with the target analyte (e.g., 20 µM Hg²⁺) for an additional 30 minutes.

  • Imaging: Image the cells using a confocal laser scanning microscope. Expect a distinct fluorescence enhancement (e.g., blue or red emission depending on the specific functionalization) localized in the cytoplasm or mitochondria[1][5].

Experimental Workflow Diagram

Workflow Step1 1. Stock Preparation (1 mM in anhydrous DMSO) Step2 2. Buffer Dilution (10 µM in 10 mM HEPES, pH 7.4) Step1->Step2 Step3 3. Analyte Incubation (0-50 µM, 10-15 min at 25°C) Step2->Step3 split Step3->split Step4A 4A. Spectrofluorometry (Ex: ~350 nm, Em: ~450 nm) split->Step4A Step4B 4B. Live-Cell Imaging (Confocal Microscopy) split->Step4B

Fig 2. Step-by-step experimental workflow for in vitro sensing and live-cell imaging.

References

  • Title: An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips Source: Sensors & Diagnostics (RSC Publishing) URL: [Link]

  • Title: Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells Source: RSC Advances URL: [Link]

  • Title: Phenyl selenoxide functionalized TPA/TPE π-conjugated imidazo[1,2-a]pyridine: a fluorescent probe for the selective detection of water in organic solvents Source: RSC Advances URL: [Link]

  • Title: Development of Imidazo[1,2-a]pyridine-based probe for detection of hydrazine and its applications in imaging of HepG2 cell Source: Journal of Molecular Structure (via ResearchGate) URL: [Link]

  • Title: An Imidazo[1,5-a]pyridine Benzopyrylium-Based NIR Fluorescent Probe with Ultra-Large Stokes Shifts for Monitoring SO2 Source: Molecules (MDPI) URL: [Link]

  • Title: Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T Source: ACS Omega (via PMC / NIH) URL: [Link]

Sources

Application Note: Regioselective C-H Functionalization of Imidazo[1,2-a]pyridines: Synthesis and Utilization of 3-Chloro-2-phenylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary & Scientific Context

The imidazo[1,2-a]pyridine scaffold is a "privileged pharmacophore" in modern drug discovery, forming the core architecture of heavily prescribed therapeutics such as zolpidem, alpidem, and necopidem. For drug development professionals, the ability to selectively functionalize this bicyclic system is paramount for generating diverse chemical libraries and optimizing structure-activity relationships (SAR).

This application note details the regioselective C-H functionalization of 2-phenylimidazo[1,2-a]pyridine to synthesize 3-chloro-2-phenylimidazo[1,2-a]pyridine . Once the C3 position is functionalized with a chlorine atom, the resulting molecule serves as an indispensable electrophilic building block for downstream Pd-catalyzed C-Cl cross-coupling reactions, enabling complex late-stage diversification.

Mechanistic Rationale: The "Why" Behind C3-Regioselectivity

As synthetic scientists, we must understand the electronic causality driving regioselectivity to predict and control reaction outcomes. The imidazo[1,2-a]pyridine core consists of an electron-rich imidazole ring fused to a pyridine ring. The bridgehead nitrogen (N1) donates its lone pair electron density into the imidazole ring, creating a highly polarized system.

Quantum mechanical analyses and empirical data demonstrate that the C3 position possesses the highest Highest Occupied Molecular Orbital (HOMO) coefficient and the greatest electron density (1[1]). Consequently, electrophilic aromatic substitution (SEAr) occurs almost exclusively at this site. When an electrophilic chlorine species (Cl⁺) is introduced, it attacks the C3 carbon to form a transient Wheland-type intermediate, which rapidly rearomatizes via deprotonation to yield the thermodynamically stable 3-chloro derivative.

Mechanism A 2-Phenylimidazo [1,2-a]pyridine C Wheland Intermediate (C3 Attack) A->C HOMO-LUMO Interaction B Electrophilic Cl+ Generation B->C Chloramine-T or NaCl/Oxone D 3-Chloro-2-phenylimidazo [1,2-a]pyridine C->D Deprotonation (Rearomatization)

Mechanistic pathway of regioselective C3-H chlorination via electrophilic aromatic substitution.

Experimental Design & Causality

Historically, chlorination required hazardous Cl₂ gas or toxic, stoichiometric transition metals. To align with modern green chemistry standards, we outline two highly efficient, bench-stable protocols:

  • Protocol A (Chloramine-T): Chloramine-T acts as a mild, dual-purpose chlorine source and oxidant. The causality behind choosing this reagent lies in its ability to operate under solvent-free (neat) or aqueous conditions at room temperature, strictly preventing over-chlorination while maximizing atom economy (2[3]).

  • Protocol B (NaCl / Oxone): This protocol utilizes benign sodium chloride (NaCl) as the chlorine source. Oxone (potassium peroxymonosulfate) is selected to oxidize the chloride ion into the active Cl⁺ species in situ. The specific choice of an ACN/H₂O (2:1) solvent mixture is critical: Acetonitrile (ACN) solubilizes the organic substrate, while water is mandatory to dissolve the inorganic salts, ensuring a homogenous biphasic interaction (4[5]).

Self-Validating System & Quality Control

Every robust protocol must be self-validating. During work-up, the addition of sodium thiosulfate (Na₂S₂O₃) is not merely a washing step; it is a deliberate chemical quench designed to neutralize unreacted electrophilic chlorine and residual peroxymonosulfate, preventing post-reaction degradation during solvent evaporation. Analytically, the success of this regioselective C-H functionalization is instantly validated by ¹H NMR spectroscopy: the complete disappearance of the characteristic C3-H singlet (typically observed around δ 7.6–7.8 ppm in the parent compound) guarantees quantitative functionalization at the targeted C3 position.

Step-by-Step Methodologies

Protocol A: Solvent-Free Green Chlorination (Chloramine-T)
  • Reagent Preparation: To an oven-dried reaction tube equipped with a magnetic stir bar, add 2-phenylimidazo[1,2-a]pyridine (1.0 mmol, 194 mg).

  • Chlorinating Agent Addition: Add Chloramine-T trihydrate (1.0 mmol, 281 mg) directly to the solid substrate.

  • Reaction Execution: Stir the neat solid mixture vigorously in an open-air environment at room temperature for 5 to 10 minutes. Observation: A physical melt or sticky paste may form as the reaction proceeds.

  • Work-up: Dilute the mixture with ethyl acetate (EtOAc, 15 mL) and wash with water (2 × 10 mL) to remove the sulfonamide byproduct.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product often requires no further column chromatography and can be isolated as a white/pale yellow solid (Yield: ~95%).

Protocol B: Oxidative Chlorination (NaCl / Oxone)
  • Reagent Preparation: In a reaction tube, combine 2-phenylimidazo[1,2-a]pyridine (0.25 mmol, 48.5 mg), sodium chloride (1.25 mmol, 72.5 mg), and Oxone (0.5 mmol, 114 mg).

  • Solvent Addition: Add 1.0 mL of a pre-mixed Acetonitrile/Water solution (2:1 v/v). Seal the tube.

  • Thermal Activation: Submerge the sealed tube in a pre-heated oil bath at 80 °C. Stir vigorously for 2-4 hours. Monitor via TLC (Hexane/EtOAc 7:3).

  • Quenching: Once the starting material is consumed, cool the tube to room temperature. Pour the mixture into 30 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution.

  • Extraction: Extract the aqueous layer with EtOAc (3 × 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent under vacuum to yield the pure 3-chloro-2-phenylimidazo[1,2-a]pyridine.

ProtocolWorkflow S1 Step 1: Reagent Mixing Substrate + NaCl + Oxone S2 Step 2: Solvent Addition ACN/H2O (2:1 ratio) S1->S2 S3 Step 3: Thermal Activation 80°C in sealed tube S2->S3 S4 Step 4: Reaction Quenching Na2S2O3 (aq) addition S3->S4 S5 Step 5: Extraction & Isolation EtOAc extraction & drying S4->S5

Step-by-step experimental workflow for the oxidative C3-H chlorination using NaCl and Oxone.

Quantitative Data & Optimization Summary

The table below synthesizes quantitative optimization data, illustrating the causality behind the finalized protocol parameters. It highlights how solvent polarity and oxidant choice directly impact the regioselective yield.

EntryChlorine SourceOxidantSolvent SystemTemp (°C)Yield (%)Causality / Scientific Observation
1 Chloramine-T (1.0 eq)None (Self-oxidizing)Neat (Solvent-free)RT95 Optimal green conditions; high effective molarity drives rapid SEAr conversion.
2 Chloramine-T (1.0 eq)None (Self-oxidizing)1,2-DichloroethaneRT66Solvent dilution significantly reduces the effective molarity and reaction rate.
3 NaCl (5.0 eq)Oxone (2.0 eq)ACN / H₂O (2:1) 8060 Optimal for salt-based system; requires heat to overcome the activation barrier of Cl⁻ oxidation.
4 NaCl (5.0 eq)Oxone (2.0 eq)Acetone8045Poor solubility of inorganic salts in pure acetone limits the generation of Cl⁺.
5 NH₄Cl (5.0 eq)Oxone (2.0 eq)ACN / H₂O (2:1)80<30Ammonium ions competitively oxidize, severely reducing the availability of the active chlorinating species.

References

  • Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T National Institutes of Health (NIH) / ACS Omega
  • Sodium Salts (NaI/NaBr/NaCl)
  • Recent Developments in Transition‐Metal‐Catalyzed Regioselective Functionalization of Imidazo[1, 2‐a]pyridine ResearchG

Sources

Troubleshooting & Optimization

troubleshooting low conversion in imidazo[1,2-a]pyridine halogenation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this comprehensive guide to help you troubleshoot and optimize the halogenation of imidazo[1,2-a]pyridines.

Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry, forming the core of blockbuster drugs like zolpidem and alpidem. The C-3 position is the most nucleophilic site on this bicyclic system, making it highly susceptible to electrophilic aromatic substitution (EAS). However, researchers frequently encounter stalled conversions, poor regioselectivity, or complete reaction failure when dealing with deactivated substrates or suboptimal conditions.

This guide provides mechanistic insights, diagnostic workflows, and field-proven protocols to ensure quantitative yields in your halogenation campaigns.

Diagnostic Workflow for Low Conversion

Before altering your reagents, use the following diagnostic logic to isolate the root cause of your stalled halogenation.

TroubleshootingWorkflow Start Issue: Low Conversion in Halogenation CheckSubstrate 1. Check Substrate Electronics Start->CheckSubstrate CheckReagent 2. Verify Reagent Quality (NBS/NIS) Start->CheckReagent CheckSolvent 3. Evaluate Solvent Polarity Start->CheckSolvent EWG EWG Present? (e.g., -CN, -NO2) CheckSubstrate->EWG Degraded Reagent Degraded? (Yellow/Brown NBS) CheckReagent->Degraded Apolar Non-polar Solvent? (e.g., Toluene/DCM) CheckSolvent->Apolar AddAcid Action: Add Acid Catalyst (AcOH or TFA) EWG->AddAcid Yes Recrystallize Action: Recrystallize or use fresh batch Degraded->Recrystallize Yes SwitchPolar Action: Switch to Polar (DMF, EtOH, MeCN) Apolar->SwitchPolar Yes

Diagnostic workflow for .

Frequently Asked Questions (Troubleshooting Q&A)

Q1: My C-3 bromination using N-bromosuccinimide (NBS) is stalling at 40% conversion. What is causing this thermodynamic wall?

A: Stalled conversions with N-halosuccinimides (NXS) are rarely thermodynamic; they are usually kinetic or reagent-driven. The EAS mechanism relies on the stabilization of the polar "Wheland intermediate." If you are using a non-polar solvent like dichloromethane (DCM) or toluene, the transition state is poorly solvated, raising the activation energy barrier. Switching to a polar aprotic solvent like DMF or a polar protic solvent like Ethanol drastically accelerates the reaction by stabilizing the charged intermediate[1].

Additionally, check your NBS. NBS degrades over time, releasing Br2​ and succinimide. If your NBS is yellow or brown, it has degraded. The actual concentration of the active electrophile ( Br+ equivalent) is lower than calculated, leading to incomplete conversion. Always recrystallize NBS from hot water before use.

Q2: I am observing multiple spots on my TLC. How do I prevent over-halogenation while pushing the reaction to completion?

A: The bridgehead nitrogen donates electron density into the imidazole ring, making C-3 the kinetically favored site. However, once C-3 is halogenated, the ring remains relatively electron-rich, and excess reagent or elevated temperatures can lead to secondary halogenation at C-5 or C-6[2]. Causality-Driven Fix:

  • Strict Stoichiometry: Use exactly 1.05 equivalents of the halogenating agent.

  • Temperature Control: Initiate the reaction at 0 °C and slowly warm to room temperature. Do not heat the reaction unless dealing with a severely deactivated substrate.

Q3: My substrate has a strong electron-withdrawing group (EWG) like a cyano (-CN) or nitro (-NO2) group on the pyridine ring. The reaction won't proceed at all. How do I force it?

A: EWGs pull electron density away from the bicyclic core, reducing the nucleophilicity of the C-3 carbon. To overcome this, you must "supercharge" your electrophile. Adding a Brønsted acid catalyst like Trifluoroacetic acid (TFA) or Acetic acid (AcOH) protonates the carbonyl oxygen of the succinimide leaving group in NBS/NIS. This increases the partial positive charge on the halogen atom, making it a much stronger electrophile capable of attacking the deactivated ring[2].

Q4: Are there greener, metal-free alternatives if NXS reagents fail or cause difficult purifications?

A: Yes. Recent advancements have demonstrated highly efficient, transition-metal-free halogenations using cheap sodium salts. For instance, Sodium chlorite ( NaClO2​ ) or Sodium bromite ( NaBrO2​ ) can be used in the presence of acetic acid to achieve excellent C-3 selectivity[2]. Alternatively, simple sodium halides (NaI/NaBr) paired with an oxidant like Oxone or K2​S2​O8​ provide a highly atom-economical and environmentally benign route[3]. Chloramine-T is also an excellent, mild reagent for C-3 chlorination that operates under solvent-free or neat conditions[4].

Mechanistic Pathway

Understanding the mechanism is critical for rational troubleshooting. The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).

Mechanism Imidazo Imidazo[1,2-a]pyridine (Nucleophilic C-3) Wheland Wheland Intermediate (Delocalized + charge) Imidazo->Wheland Attack on X+ Electrophile Electrophile (X+) from NBS/NIS Electrophile->Wheland Deprotonation Deprotonation (Restores aromaticity) Wheland->Deprotonation Product 3-Haloimidazo[1,2-a]pyridine (Target Product) Deprotonation->Product Loss of H+

Electrophilic aromatic substitution mechanism for C-3 halogenation.

Quantitative Data & Reaction Optimization

Use the following reference tables to calibrate your reaction conditions based on your specific substrate and environment.

Table 1: Solvent Polarity Effect on C-3 Bromination Conversion (Standardized 1 hr at RT)

Solvent Polarity Index Solvation of Intermediate Typical Conversion (%) Recommendation
Toluene 2.4 Poor < 30% Avoid for standard EAS
Dichloromethane (DCM) 3.1 Moderate 45 - 60% Use only for highly activated substrates
Ethanol (EtOH) 5.2 Excellent (Protic) > 85% Recommended (Green alternative)

| Dimethylformamide (DMF) | 6.4 | Excellent (Aprotic) | > 95% | Optimal for general use |

Table 2: Substituent Electronic Effects and Recommended Protocols

Substituent Position & Type Electronic Effect Reactivity Recommended Intervention
6-CH3, 8-OMe (EDG) Activating Very High 1.0 eq NBS, 0 °C, 15 mins. Monitor closely to avoid over-halogenation.
2-Phenyl (Neutral) Mildly Activating High 1.05 eq NBS, RT, 1-2 hours. Standard conditions (Protocol A).
6-Cl, 6-F (Weak EWG) Deactivating Moderate 1.1 eq NBS/NIS, RT to 40 °C, 4-6 hours.

| 6-CN, 6-NO2 (Strong EWG) | Strongly Deactivating | Low | 1.2 eq NXS, 1.0 eq TFA/AcOH, 60 °C (Protocol B). |

Self-Validating Experimental Protocols

Protocol A: Standard C-3 Bromination (For Neutral to Activated Substrates)

This protocol utilizes a polar aprotic solvent to stabilize the transition state, ensuring rapid conversion without the need for metal catalysts.

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the imidazo[1,2-a]pyridine derivative (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add freshly recrystallized N-bromosuccinimide (NBS) (1.05 mmol, 186.9 mg) in small portions over 5 minutes to prevent localized exothermic spikes that cause over-bromination.

  • Reaction Execution: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). Conversion is typically complete within 1–2 hours.

  • Quenching (Self-Validation Step): Quench the reaction by adding 10 mL of a 10% aqueous Na2​S2​O3​ solution. Note: A color change from pale yellow to colorless validates the successful neutralization of any residual electrophilic bromine species.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (3 × 15 mL) to remove DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Acid-Catalyzed Iodination (For Deactivated Substrates)

This protocol employs Brønsted acid catalysis to increase the electrophilicity of the halogenating agent, forcing the reaction against thermodynamic resistance.

  • Preparation: Dissolve the deactivated imidazo[1,2-a]pyridine (e.g., 6-cyanoimidazo[1,2-a]pyridine) (1.0 mmol) in Acetonitrile (MeCN) (5.0 mL).

  • Activation: Add Trifluoroacetic acid (TFA) (1.0 mmol, 76.5 µL) to the solution. Stir for 5 minutes.

  • Reagent Addition: Add N-iodosuccinimide (NIS) (1.2 mmol, 270 mg) in one portion.

  • Heating: Attach a reflux condenser and heat the mixture to 60 °C using an oil bath. Stir for 4–8 hours, monitoring by TLC.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO3​ (to neutralize the TFA) and 10% Na2​S2​O3​ (to neutralize unreacted NIS). Extract with DCM (3 × 15 mL), dry, and concentrate.

References

  • Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T ACS Omega (via NIH PMC) URL:[Link]

  • Sodium Salts (NaI/NaBr/NaCl) for the Halogenation of Imidazo-Fused Heterocycles The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines RSC Advances (via NIH PMC) URL:[Link]

  • Tungstate-Catalyzed Biomimetic Oxidative Halogenation of (Hetero)Arene under Mild Condition iScience (via NIH PMC) URL:[Link]

Sources

Technical Support Center: Optimizing 3-Chloro-2-phenylimidazo[1,2-a]pyridine Crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve bottlenecks in the purification of imidazo[1,2-a]pyridine derivatives.

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry. However, synthesizing the 3-chloro-2-phenyl derivative—typically via the regioselective halogenation of 2-phenylimidazo[1,2-a]pyridine[1]—often yields a crude mixture containing unreacted starting materials or over-halogenated byproducts. Achieving pharmaceutical-grade purity requires precise manipulation of crystallization thermodynamics.

Below, you will find field-proven troubleshooting guides, self-validating protocols, and mechanistic explanations to optimize your solvent conditions.

Core Crystallization Workflow

Workflow N1 Crude 3-chloro-2-phenylimidazo [1,2-a]pyridine N2 Solvent Selection (Aqueous Ethanol) N1->N2 N3 Thermal Dissolution (Reflux at 78 °C) N2->N3 N4 Hot Filtration (Clarification) N3->N4 N5 Controlled Cooling (0.5 °C/min to 4 °C) N4->N5 N6 Self-Validation (MP: 121-122 °C) N5->N6

Workflow for optimizing 3-chloro-2-phenylimidazo[1,2-a]pyridine crystallization.

Part 1: Troubleshooting Guide & Solvent Selection

Q: What is the optimal solvent system for crystallizing 3-chloro-2-phenylimidazo[1,2-a]pyridine, and what is the chemical rationale behind it? A: The optimal system is aqueous ethanol [2]. The Causality: The molecule possesses a moderate dipole moment driven by the bridgehead nitrogen and the C3-chlorine atom, which is counterbalanced by the highly lipophilic 2-phenyl ring. Absolute ethanol effectively dissolves the compound at reflux (78 °C) due to favorable solute-solvent interactions. However, by titrating water into the system (acting as an anti-solvent), you drastically increase the polarity of the medium. This steepens the solubility curve, forcing the lipophilic compound out of solution at lower temperatures and driving high-yield supersaturation. Acetone is also a viable alternative if your goal is to grow single crystals for X-ray diffraction[3].

Quantitative Solvent Screening Data

Summarizing the thermodynamic and kinetic impacts of various solvent systems:

Solvent SystemBoiling Point (°C)Solubility ProfileKinetic Impact on NucleationTarget Application
Absolute Ethanol 78High (Hot) / Low (Cold)Moderate crystal growthHigh-purity primary recrystallization[1].
Aqueous Ethanol (80:20) ~78High (Hot) / Very Low (Cold)Rapid nucleation (anti-solvent)Maximizing yield from dilute crude mixtures[2].
Acetone 56High (Hot) / Moderate (Cold)Fast evaporation/nucleationGrowing single crystals for XRD[3].
Hexane / EtOAc (7:3) 65-77Moderate (Hot) / Low (Cold)Slow evaporationColumn chromatography elution & trituration[4].

Q: My crystallization is "oiling out" (forming a syrup) instead of forming distinct crystals. How do I fix this? A: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when the solute separates as a liquid phase because the system exits the metastable zone width (MZW) too rapidly, and the temperature is near the melting point of the solvated compound. The Causality: Rapid cooling forces extreme supersaturation. Instead of organizing into a crystal lattice, the molecules clump into an amorphous oil. The Fix: Decrease your cooling rate to <0.5 °C/min. If oiling out persists, your solvent is likely too poor (too much water). Re-heat the mixture to a homogeneous solution, add 1-2 mL of absolute ethanol to improve solubility, and introduce a seed crystal at the cloud point.

Part 2: The Self-Validating Crystallization Protocol

To ensure scientific integrity, every purification must be a self-validating system. Follow this step-by-step methodology to achieve pharmaceutical-grade purity.

Step 1: Thermal Dissolution Weigh your crude 3-chloro-2-phenylimidazo[1,2-a]pyridine. Suspend it in absolute ethanol at a ratio of approximately 5 mL per gram of crude. Heat the mixture to reflux (78 °C) under constant stirring until complete dissolution is achieved.

Step 2: Clarification (Hot Filtration) Pass the boiling solution through a pre-warmed fritted glass funnel. Causality: This step removes insoluble polymeric byproducts or inorganic salts (e.g., residual NaCl or oxidants from the chlorination step) that could act as unwanted nucleation sites.

Step 3: Anti-Solvent Titration While maintaining the filtrate at 70-75 °C, add hot deionized water dropwise. Stop the addition the moment the solution becomes faintly turbid (the cloud point). Immediately add 2-3 drops of hot ethanol until the solution just turns clear again.

Step 4: Controlled Nucleation Remove the flask from the heat source. Allow it to cool ambiently to room temperature (25 °C) over 2 hours. Critical: Do not agitate the flask. Mechanical shock can induce premature, rapid nucleation, trapping impurities within the crystal lattice.

Step 5: Maturation & Isolation Once at room temperature, transfer the flask to an ice bath (4 °C) for 1 hour to maximize thermodynamic yield. Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2-3 mL of ice-cold 20% aqueous ethanol to displace mother liquor without dissolving the product.

Step 6: Self-Validation (Quality Control) Dry the crystals under high vacuum. Validate the success of the protocol by taking a melting point (MP). Validation Metric: Highly pure 3-chloro-2-phenylimidazo[1,2-a]pyridine exhibits a sharp melting point of 121-122 °C [5]. If your recorded MP is broad or depressed (e.g., 114-116 °C[6]), it definitively proves that solvent molecules or unreacted starting materials are trapped in the lattice, requiring a second recrystallization.

Part 3: Troubleshooting Logic Tree

LogicTree Issue Crystallization Issue Detected CheckYield Low Yield (< 50%)? Issue->CheckYield CheckPurity Oiling Out / Low MP? Issue->CheckPurity ActionYield Increase Anti-Solvent (H2O) or Reduce EtOH Volume CheckYield->ActionYield Yes ActionPurity Reduce Cooling Rate & Introduce Seed Crystals CheckPurity->ActionPurity Yes

Troubleshooting logic tree for resolving common crystallization issues.

Part 4: Frequently Asked Questions (FAQs)

Q: How do I remove structurally similar impurities, like unreacted 2-phenylimidazo[1,2-a]pyridine, if co-crystallization occurs? A: The starting material lacks the electron-withdrawing C3-chloro group, making its bridgehead nitrogen slightly more basic than the product. If co-crystallization is a persistent issue, perform an acid-base extraction prior to crystallization. Dissolve the crude in ethyl acetate and wash with a highly dilute, precisely titrated acidic aqueous solution. The more basic unreacted starting material will partition into the aqueous phase, leaving the chlorinated product in the organic layer.

Q: Can I use column chromatography instead of crystallization? A: Yes, but it is less scalable. If your crude is exceptionally dirty, a hybrid approach is best. Pass the crude through a short silica gel plug using a Hexane/Ethyl Acetate gradient (e.g., 10:1 to 7:3)[4][5]. Evaporate the eluent, and then perform a final recrystallization from ethanol to achieve the perfect 121-122 °C melting point.

References

  • Micelle-Assisted C(sp2)–H Functionalization for C–Se and C–X Bond Formation in the Aqueous Medium. Langmuir - ACS Publications. Available at:[Link]

  • Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega. Available at:[Link]

  • Trihaloisocyanuric Acids in Ethanol: An Eco-Friendly System for the Regioselective Halogenation of Imidazo-heteroarenes. RSC Advances. Available at:[Link]

  • A Transition Metal-Free System for C3-H Nitrosation of Imidazo[1,2-a]pyridine Using Sodium Nitrite at Room Temperature. Heterocycles. Available at:[Link]

  • Solvent and Catalyst Free Synthesis of Imidazo[1,2‐a]pyridines by Grindstone Chemistry. ResearchGate. Available at:[Link]

  • Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. Scientific Reports (PMC). Available at:[Link]

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of 3-Chloro-2-phenylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the physicochemical limitations of halogenated imidazopyridines. The imidazo[1,2-a]pyridine scaffold is a highly versatile and privileged pharmacophore in medicinal chemistry[1]. However, the specific 3-chloro-2-phenyl substitution creates a highly planar, lipophilic molecule. This structural motif drives up the crystal lattice energy while severely reducing the hydration energy, leading to notorious aqueous solubility issues that can derail both in vitro assays and in vivo dosing[2].

This technical guide is designed to help you troubleshoot these solubility roadblocks using field-proven, self-validating methodologies.

Part 1: Core FAQs & Troubleshooting

Q1: Why does 3-chloro-2-phenylimidazo[1,2-a]pyridine immediately precipitate when diluting my DMSO stock into PBS or cell culture media? A: This is a classic solvent-shift precipitation. The compound possesses a conjugated bicyclic core with a lipophilic 2-phenyl ring and an electron-withdrawing 3-chloro substituent. When the DMSO concentration drops below 1-2% in aqueous media, the compound's thermodynamic solubility limit (often < 1.5 µM for this class) is breached, causing rapid nucleation[2]. Causality & Solution: To prevent nucleation, you must lower the free energy of the system before the solvent shift. Pre-complex the compound with a cyclic oligosaccharide carrier like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or use a surfactant to encapsulate the lipophilic core before introducing the bulk aqueous buffer.

Q2: Can I overcome the solubility issue by lowering the pH and forming a hydrochloride salt? A: No, standard salt formation is generally ineffective for this specific derivative. Causality: While the parent imidazo[1,2-a]pyridine has a weakly basic nitrogen (N1), the introduction of the strongly electron-withdrawing chlorine atom at the C3 position pulls electron density away from the core via inductive effects. This drastically reduces the pKa. Any salt formed at very low pH will immediately hydrolyze and precipitate as the free base upon entering physiological pH (7.4)[1].

Q3: I am conducting aqueous C-H functionalization reactions. How can I keep the substrate dissolved without using strictly organic solvents? A: You should utilize micelle-assisted solubilization. Causality & Solution: Surfactants like Cetyltrimethylammonium bromide (CTAB) or co-solvents like PEG-400 create hydrophobic microenvironments (micelles) within the aqueous phase. This allows highly lipophilic substrates like 3-chloro-2-phenylimidazo[1,2-a]pyridine to remain dispersed, overcoming mass transfer limitations and enabling chemical reactivity in water[3].

Q4: What is the recommended vehicle for in vivo oral (PO) or intravenous (IV) dosing in murine models? A: For in vivo pharmacokinetics, a self-validating co-solvent/surfactant system is required to maximize exposure without causing vehicle toxicity. Causality & Solution: A standard, well-tolerated formulation is 10% DMSO, 40% PEG-400, 5% Tween-80, and 45% Saline. The order of addition is critical (see Protocol A) to ensure sequential solvation and prevent premature nucleation.

Part 2: Quantitative Solubility & Vehicle Compatibility

To select the correct formulation strategy, compare the estimated solubility limits and biological compatibilities of various vehicle systems below:

Vehicle SystemEstimated Solubility LimitPrimary ApplicationBiological Compatibility
100% PBS (pH 7.4) < 1 µMNoneHigh
1% DMSO in DMEM 5 - 10 µMIn vitro cell assaysHigh
20% HP-β-CD in Saline 0.5 - 2.0 mg/mLIV / PO dosing, AssaysHigh
10% DMSO / 40% PEG-400 / 5% Tween 80 / 45% Saline 2.0 - 5.0 mg/mLPO / IP dosing (Murine)Moderate (Monitor PEG limits)
10 mol% CTAB in H₂O > 10 mg/mL (Micellar)Aqueous SynthesisLow (Toxic to cells)

Part 3: Self-Validating Experimental Methodologies

Protocol A: Preparation of In Vivo Dosing Formulation (Target: 2 mg/mL)

Principle: Sequential solvation. The compound must be fully dissolved in the strongest solvent before the addition of the next, preventing localized precipitation.

  • Weighing: Weigh 2.0 mg of 3-chloro-2-phenylimidazo[1,2-a]pyridine into a clean, dry glass vial.

  • Primary Solvation: Add 100 µL of pure DMSO. Vortex for 60 seconds until completely dissolved.

    • Validation Check 1: Hold the vial against a light source; the solution must be perfectly clear with no visible micro-particles. Do not proceed if solids remain.

  • Co-solvent Addition: Add 400 µL of PEG-400. Vortex for 60 seconds.

  • Surfactant Addition: Add 50 µL of Tween-80. Sonicate the mixture for 5 minutes at room temperature to ensure homogenous micelle formation.

  • Aqueous Phase Addition: Dropwise, add 450 µL of sterile Saline (0.9% NaCl) while continuously vortexing.

    • Validation Check 2: The final solution should be optically clear. If opalescence or cloudiness occurs, the compound has nucleated, and the formulation has failed and must be discarded.

Protocol B: Micelle-Assisted Aqueous Dispersion for Synthesis

Principle: Utilizing critical micelle concentration (CMC) to create hydrophobic reaction pockets in water[3].

  • Surfactant Prep: In an oven-dried reaction tube, combine 10 mol % CTAB (Cetyltrimethylammonium bromide) with 2.0 mL of deionized Water.

  • Micelle Formation: Stir vigorously at room temperature for 10 minutes to ensure the CMC is reached.

  • Substrate Addition: Add 0.5 mmol of 3-chloro-2-phenylimidazo[1,2-a]pyridine.

    • Validation Check: Observe the dispersion. The solution should transition from a biphasic mixture containing floating solids to a homogenous, slightly opaque micellar emulsion without large aggregates.

  • Reaction: Proceed with the addition of your catalyst or reagents. The substrate is now partitioned into the hydrophobic core of the CTAB micelles.

Part 4: Formulation Decision Workflow

FormulationWorkflow Target Target Compound: 3-chloro-2-phenylimidazo[1,2-a]pyridine Problem Aqueous Precipitation (High LogP, Planar Core) Target->Problem Decision Select Experimental Application Problem->Decision App1 In Vitro Assays (Cell Culture / Enzymatic) Decision->App1 App2 In Vivo Dosing (Murine PK/PD) Decision->App2 App3 Aqueous Synthesis (C-H Functionalization) Decision->App3 Sol1 Cyclodextrin Complexation (20% HP-β-CD in PBS) App1->Sol1 Minimize toxicity Sol2 Co-solvent / Surfactant System (DMSO/PEG400/Tween80) App2->Sol2 Maximize exposure Sol3 Micellar Solubilization (CTAB or PEG-400 in H2O) App3->Sol3 Enable reactivity Validate Verify Solubilization via Turbidimetry or HPLC Sol1->Validate Sol2->Validate Sol3->Validate

Decision tree for solubilizing 3-chloro-2-phenylimidazo[1,2-a]pyridine across different workflows.

References

  • Source: PMC (nih.gov)
  • Title: Micelle-Assisted C(sp2)
  • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega - ACS Publications URL

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-chloro-2-phenylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The Influence of the C-3 Chlorine Substituent: A Comparative Analysis

The introduction of a chlorine atom at the 3-position of the 2-phenylimidazo[1,2-a]pyridine core induces significant changes in the electron distribution within the molecule. These changes are reflected in the ¹H and ¹³C NMR chemical shifts. The primary electronic effects at play are the electron-withdrawing inductive effect (-I) and the electron-donating mesomeric effect (+M) of the chlorine atom. Due to the electronegativity of chlorine, the inductive effect is dominant and leads to a general deshielding of the nearby protons and carbons.

¹H NMR Spectral Data: A Comparative Overview

The following table compares the predicted ¹H NMR chemical shifts for 3-chloro-2-phenylimidazo[1,2-a]pyridine with the experimental data for the parent compound, 2-phenylimidazo[1,2-a]pyridine, and its 3-methyl derivative. This comparison highlights the electronic influence of the substituent at the C-3 position.

Proton 2-phenylimidazo[1,2-a]pyridine (Experimental) 3-chloro-2-phenylimidazo[1,2-a]pyridine (Predicted) 3-methyl-2-phenylimidazo[1,2-a]pyridine (Experimental)
H-3 7.86 (s)-2.64 (s, 3H)
H-5 8.12 (d, J = 6.8 Hz)8.20 (d)7.91 (d, J = 6.8 Hz)
H-6 6.77 (t, J = 6.7 Hz)6.85 (t)6.86 (t, J = 6.8 Hz)
H-7 7.16 (m)7.25 (m)7.18 (t, J = 7.9 Hz)
H-8 7.63 (d, J = 9.1 Hz)7.70 (d)7.65 (d, J = 9.1 Hz)
H-2', H-6' 7.95 (t, 2H)7.98 (m, 2H)7.79 (m, 2H)
H-3', H-5' 7.43 (m, 2H)7.48 (m, 2H)7.47 (m, 2H)
H-4' 7.32 (t, 1H)7.38 (m, 1H)7.35 (m, 1H)

Experimental data for 2-phenylimidazo[1,2-a]pyridine and 3-methyl-2-phenylimidazo[1,2-a]pyridine sourced from[2]. Predicted data for 3-chloro-2-phenylimidazo[1,2-a]pyridine generated using computational methods.

Key Observations and Explanations:

  • Absence of H-3 Signal: The most notable difference is the absence of the H-3 signal in the 3-chloro and 3-methyl derivatives, which is replaced by the substituent.

  • Downfield Shift of H-5: The H-5 proton in the predicted spectrum of the 3-chloro derivative is shifted downfield compared to the parent compound. This is a direct consequence of the electron-withdrawing inductive effect of the adjacent chlorine atom, which reduces the electron density around H-5, leading to its deshielding.

  • Minimal Impact on Phenyl Protons: The chemical shifts of the protons on the 2-phenyl ring are only minimally affected by the C-3 substituent, as the electronic effects diminish with distance.

¹³C NMR Spectral Data: A Deeper Look into Electronic Effects

The ¹³C NMR spectrum provides a more direct measure of the electronic environment of the carbon atoms. The table below compares the predicted ¹³C NMR chemical shifts for 3-chloro-2-phenylimidazo[1,2-a]pyridine with the experimental data for 2-phenylimidazo[1,2-a]pyridine.

Carbon 2-phenylimidazo[1,2-a]pyridine (Experimental) 3-chloro-2-phenylimidazo[1,2-a]pyridine (Predicted)
C-2 145.5143.0
C-3 108.1115.0
C-5 124.8125.5
C-6 112.5113.0
C-7 125.6126.0
C-8 117.4118.0
C-8a 145.8146.5
C-1' 133.5132.8
C-2', C-6' 128.7129.0
C-3', C-5' 128.0128.5
C-4' 126.0126.5

Experimental data for 2-phenylimidazo[1,2-a]pyridine sourced from[3]. Predicted data for 3-chloro-2-phenylimidazo[1,2-a]pyridine generated using computational methods.

Key Observations and Explanations:

  • Downfield Shift of C-3: The most significant change is the substantial downfield shift of the C-3 signal in the 3-chloro derivative. This is a classic example of the "heavy atom effect" where the direct attachment of an electronegative halogen atom causes a large deshielding of the carbon.

  • Upfield Shift of C-2: Conversely, the C-2 carbon is predicted to shift slightly upfield. This can be attributed to the interplay of inductive and mesomeric effects, as well as potential steric influences of the chlorine atom.

  • Minor Downfield Shifts in the Pyridine Ring: The carbons of the pyridine ring (C-5, C-6, C-7, C-8) all experience minor downfield shifts, consistent with a general, albeit weaker, electron withdrawal by the chlorine substituent transmitted through the fused ring system.

Visualizing the Structure and Assignments

To aid in the understanding of the NMR data, the following diagrams illustrate the molecular structure with atom numbering and a conceptual workflow for NMR-based structural elucidation.

Caption: Molecular structure and atom numbering for 3-chloro-2-phenylimidazo[1,2-a]pyridine.

cluster_workflow NMR-Based Structural Elucidation Workflow SamplePrep Sample Preparation (Dissolution in CDCl₃) Acquisition NMR Data Acquisition (¹H, ¹³C, COSY, HSQC, HMBC) SamplePrep->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Assignment Spectral Assignment (Chemical Shifts, Coupling Constants, Correlations) Processing->Assignment Comparison Comparative Analysis (vs. Analogues and Predicted Data) Assignment->Comparison Structure Structure Confirmation Comparison->Structure

Caption: A typical workflow for the structural elucidation of novel compounds using NMR spectroscopy.

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire high-quality NMR data for 3-chloro-2-phenylimidazo[1,2-a]pyridine or related compounds, the following protocol is recommended.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the compound.

  • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.

  • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

  • Use a relaxation delay (d1) of at least 1-2 seconds to ensure quantitative integration, if required.

3. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C spectrum.

  • Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (typically 1024 or more) will be necessary.

  • Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-180 ppm).

4. 2D NMR Experiments (for unambiguous assignment):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

5. Data Processing and Analysis:

  • Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin).

  • Apply Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

  • Integrate the ¹H signals and analyze the coupling patterns (multiplicity and coupling constants).

  • Use the 2D correlation spectra to build the final structural assignment.

By following this comprehensive guide, researchers and drug development professionals can gain a thorough understanding of the NMR characteristics of 3-chloro-2-phenylimidazo[1,2-a]pyridine, facilitating its identification, characterization, and further development.

References

  • Abu Thaher, B. A. (2006). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. The Islamic University Journal (Series of Natural Studies and Engineering), 14(2), 31-38.
  • MDPI. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br 3 and 2-Aminopyridine under Solvent-Free Conditions.
  • DTIC. (1988). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • MDPI. (2024).
  • Royal Society of Chemistry. (2023). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition.
  • SpectraBase. 2-phenylimidazo[1,2-a]pyridine, 1-oxide - Optional[1H NMR] - Chemical Shifts.
  • ResearchGate. (n.d.). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry.
  • ACS Publications. (2016). Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). ¹³C NMR spectrum of imidazo[1,2-a]pyridine 6a.
  • Synthesis, spectroscopicand antimicrobial activityof some new 7-methyl-2- phenylimidazo[1,2-a]pyridin-3-amine deriv
  • ACS Publications. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • RSC Publishing. (n.d.). Organic & Biomolecular Chemistry.
  • MDPI. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br 3 and 2-Aminopyridine under Solvent-Free Conditions.
  • ResearchGate. (n.d.). ¹³C NMR spectrum of imidazo[1,2-a]pyridine 7a.
  • PMC. (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction.
  • PMC. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
  • Semantic Scholar. (n.d.).
  • Synthesis, spectroscopicand antimicrobial activityof some new 7-methyl-2- phenylimidazo[1,2-a]pyridin-3-amine deriv
  • ACS Publications. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry.

Sources

A Comparative Guide to the Electron Ionization Mass Spectrometry Fragmentation of 3-chloro-2-phenylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and medicinal chemistry, the structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. The imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] Understanding the gas-phase fragmentation behavior of its derivatives under electron ionization mass spectrometry (EI-MS) is critical for unambiguous identification, metabolite profiling, and quality control.

This guide provides an in-depth analysis and expert-driven prediction of the mass spectrometry fragmentation pattern of 3-chloro-2-phenylimidazo[1,2-a]pyridine. In the absence of a publicly available, detailed experimental spectrum for this specific molecule, this guide establishes a robust, mechanistically sound fragmentation model. This model is built upon the well-documented behavior of the parent 2-phenylimidazo[1,2-a]pyridine scaffold and the established principles of fragmentation for halogenated aromatic systems. By comparing the predicted fragmentation of the chlorinated compound with its unsubstituted analog, we highlight the directive influence of the chloro-substituent on the fragmentation pathways, offering a valuable reference for researchers working with this important class of molecules.

Principles of EI-MS Fragmentation in N-Heterocycles

Electron ionization (70 eV) imparts significant energy into the analyte molecule, leading to the formation of a molecular ion (M•+) and subsequent fragmentation.[3] The stability of the molecular ion and the pathways of fragmentation are dictated by the molecule's structure, particularly the stability of the resulting fragment ions and neutral losses. For aromatic and heterocyclic systems like imidazo[1,2-a]pyridine, the molecular ion is often quite stable and may be the base peak in the spectrum. Fragmentation typically proceeds through pathways that maintain aromaticity in the resulting ions. Common fragmentation events include the loss of small neutral molecules (e.g., HCN, H₂C₂N₂) and radicals.[4]

Comparative Fragmentation Analysis: 2-phenylimidazo[1,2-a]pyridine vs. 3-chloro-2-phenylimidazo[1,2-a]pyridine

The introduction of a chlorine atom at the 3-position of the 2-phenylimidazo[1,2-a]pyridine core is predicted to introduce new, characteristic fragmentation pathways, primarily involving the loss of the halogen. The following table summarizes the key predicted ions for both compounds.

m/z Proposed Ion Structure Predicted Relative Abundance (2-phenylimidazo[1,2-a]pyridine) Predicted Relative Abundance (3-chloro-2-phenylimidazo[1,2-a]pyridine) Origin
228/230[C₁₃H₉ClN₂]•+-High (M•+)Molecular Ion
194[C₁₃H₁₀N₂]•+High (M•+)ModerateMolecular Ion / Loss of Cl•
193[C₁₃H₉N₂]+ModerateHighLoss of H• / Loss of HCl
167[C₁₂H₇N₂]+ModerateModerateLoss of HCN from m/z 194
166[C₁₂H₆N₂]•+LowModerateLoss of H• from m/z 167
117[C₈H₅N]•+ModerateLowCleavage of imidazole ring
91[C₇H₇]+LowLowTropylium ion from phenyl group
77[C₆H₅]+ModerateModeratePhenyl cation
Proposed Fragmentation Pathway of 2-phenylimidazo[1,2-a]pyridine

The molecular ion of 2-phenylimidazo[1,2-a]pyridine (m/z 194) is expected to be the base peak due to the stability of the fused aromatic system.[5] The primary fragmentation pathways likely involve the cleavage of the less aromatic imidazole ring.

A key fragmentation is the loss of a hydrogen radical to form the [M-H]⁺ ion at m/z 193. Another significant pathway involves the expulsion of a neutral molecule of hydrogen cyanide (HCN) from the imidazole ring, leading to a fragment ion at m/z 167. Further fragmentation of the pyridine and phenyl rings can lead to smaller, characteristic ions.

Fragmentation of 2-phenylimidazo[1,2-a]pyridine M [C₁₃H₁₀N₂]•+ m/z 194 (Molecular Ion) F193 [C₁₃H₉N₂]⁺ m/z 193 M->F193 - H• F167 [C₁₂H₇N₂]⁺ m/z 167 M->F167 - HCN F77 [C₆H₅]⁺ m/z 77 M->F77 - C₇H₅N₂• F117 [C₈H₅N]•+ m/z 117 F167->F117 - C₂H₂

Caption: Proposed EI-MS fragmentation of 2-phenylimidazo[1,2-a]pyridine.

Proposed Fragmentation Pathway of 3-chloro-2-phenylimidazo[1,2-a]pyridine

For 3-chloro-2-phenylimidazo[1,2-a]pyridine, the molecular ion will appear as a characteristic isotopic cluster at m/z 228 and 230, with an approximate intensity ratio of 3:1 due to the presence of ³⁵Cl and ³⁷Cl.[6]

The most significant fragmentation pathways are initiated by the chlorine substituent:

  • Loss of a Chlorine Radical: The primary fragmentation is the cleavage of the C-Cl bond to lose a chlorine radical (Cl•), resulting in a stable cation at m/z 193. This fragment is likely to be the base peak in the spectrum.

  • Loss of HCl: A rearrangement followed by the elimination of a neutral hydrogen chloride (HCl) molecule can also occur, leading to a radical cation at m/z 192.

The resulting ion at m/z 193 is isobaric with the [M-H]⁺ ion of the unsubstituted analog, but its high abundance is a key indicator of the 3-chloro substitution. Subsequent fragmentation of the m/z 193 ion would then follow pathways similar to the [M-H]⁺ ion of 2-phenylimidazo[1,2-a]pyridine, such as the loss of HCN to form an ion at m/z 166.

Fragmentation of 3-chloro-2-phenylimidazo[1,2-a]pyridine M [C₁₃H₉ClN₂]•+ m/z 228/230 (Molecular Ion) F193 [C₁₃H₉N₂]⁺ m/z 193 (Base Peak) M->F193 - Cl• F192 [C₁₃H₈N₂]•+ m/z 192 M->F192 - HCl F77 [C₆H₅]⁺ m/z 77 M->F77 - C₇H₄ClN₂• F166 [C₁₂H₆N₂]•+ m/z 166 F193->F166 - HCN

Caption: Predicted EI-MS fragmentation of 3-chloro-2-phenylimidazo[1,2-a]pyridine.

Experimental Protocol for EI-MS Analysis

This section provides a standardized workflow for acquiring high-quality electron ionization mass spectra for imidazo[1,2-a]pyridine derivatives.

5.1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of the analyte (e.g., 3-chloro-2-phenylimidazo[1,2-a]pyridine) in a volatile organic solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 10-100 µg/mL.

  • Ensure the sample is fully dissolved and free of particulate matter.

5.2. Instrumentation and Data Acquisition

  • Mass Spectrometer: A gas chromatograph coupled to a single quadrupole or time-of-flight mass spectrometer with an electron ionization source is recommended.[7]

  • GC Conditions (for GC-MS):

    • Column: HP-5ms or equivalent non-polar capillary column (30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Program: Initial temperature of 100 °C, hold for 1 min, then ramp to 280 °C at 20 °C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 50-400.

    • Scan Speed: 1000 amu/s.

5.3. Data Analysis

  • Identify the molecular ion peak (and its isotopic pattern for chlorinated compounds).

  • Identify the major fragment ions and propose their structures.

  • Compare the obtained spectrum with library spectra (if available) or with the predicted fragmentation patterns outlined in this guide.

Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (GC-MS) cluster_analysis Data Analysis Prep1 Dissolve sample (1 mg/mL) in Methanol/Acetonitrile Prep2 Dilute to 10-100 µg/mL Prep1->Prep2 Acq1 Inject 1 µL into GC Prep2->Acq1 Acq2 Separation on capillary column Acq1->Acq2 Acq3 EI Ionization (70 eV) Acq2->Acq3 Acq4 Mass Analysis (m/z 50-400) Acq3->Acq4 Ana1 Identify Molecular Ion (M•+) Acq4->Ana1 Ana2 Analyze Isotope Pattern Ana1->Ana2 Ana3 Identify Fragment Ions Ana1->Ana3 Ana4 Propose Fragmentation Pathways Ana3->Ana4

Caption: Standardized workflow for EI-MS analysis of imidazo[1,2-a]pyridines.

Conclusion

While an experimental mass spectrum for 3-chloro-2-phenylimidazo[1,2-a]pyridine is not available in the surveyed literature, a reliable fragmentation pattern can be predicted based on established principles and comparison with the parent compound, 2-phenylimidazo[1,2-a]pyridine. The key diagnostic feature of the chlorinated derivative is the prominent loss of a chlorine radical from the molecular ion, leading to a base peak at m/z 193. This guide provides a robust framework for the interpretation of mass spectra of this and related compounds, serving as a valuable tool for researchers in the field of medicinal and synthetic chemistry. The provided experimental protocol ensures the acquisition of high-quality data for confident structural elucidation.

References

  • Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 388–391. [Link]

  • MolPort. (n.d.). 3-chloro-2-phenylimidazo[1,2-a]pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylimidazo(1,2-a)pyridine. Retrieved from [Link]

  • de la Torre, G., & Torres, T. (1997). Imidazo[1,2-a]pyridines in Medicinal Chemistry. J. Porphyrins Phthalocyanines, 1(3), 221–227.
  • NIST. (n.d.). Pyridine, 3-chloro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • ACS Publications. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education. [Link]

  • MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. [Link]

  • PubChem. (n.d.). 2-Phenylimidazo(1,2-a)pyridine - Spectral Information. Retrieved from [Link]

  • NIST. (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]

  • ARKIVOC. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ARKIVOC, 2000(6), 923-930. [Link]

  • Wang, Y. et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. [Link]

  • RSC Publishing. (2024). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives... RSC Advances. [Link]

  • PMC. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Journal of the Brazilian Chemical Society. [Link]

  • MolPort. (n.d.). 3-chloro-2-phenylimidazo[1,2-a]pyridine. Retrieved from [Link]

  • Supporting Information for Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines. (n.d.). [Link]

  • NIST. (n.d.). Pyridine, 3-phenyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Spectrometrics. (n.d.). NIST / EPA / NIH Mass Spectral Library 2020. Retrieved from [Link]

  • DTIC. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. [Link]

  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]

  • CORE. (n.d.). Electron-Induced Mass Spectrometry of 1,2-Dihydropyridine Derivatives. Retrieved from [Link]

  • PMC. (n.d.). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules. [Link]

  • MDPI. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines... Molecules. [Link]

  • ResearchGate. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 3-Chloro- vs. 3-Bromo-2-phenylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this privileged structure, particularly at the C-3 position, is a critical step in the synthesis of novel compounds. The choice of the halogen at this position—typically bromine or chlorine—serves as a strategic gateway to a multitude of cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of 3-chloro-2-phenylimidazo[1,2-a]pyridine and 3-bromo-2-phenylimidazo[1,2-a]pyridine, supported by fundamental chemical principles and experimental evidence, to inform rational decisions in synthetic strategy.

The Decisive Factor: Carbon-Halogen Bond Strength

The fundamental difference governing the reactivity of these two molecules lies in the inherent strength of the carbon-chlorine (C-Cl) versus the carbon-bromine (C-Br) bond. The average bond dissociation energy for a C-Cl bond is approximately 328 kJ/mol, whereas the C-Br bond is significantly weaker at around 276 kJ/mol.[1] This disparity is the primary determinant of their performance in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.

In these catalytic cycles, the rate-determining step is often the initial oxidative addition of the aryl halide to the palladium(0) catalyst.[2] The weaker C-Br bond undergoes this cleavage far more readily than the stronger C-Cl bond, leading to faster reaction kinetics and often requiring milder conditions for the bromo derivative.[3]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The superior reactivity of 3-bromo-2-phenylimidazo[1,2-a]pyridine is a consistent theme across the most common and synthetically useful cross-coupling reactions. While modern advancements in ligand design have enabled the efficient use of aryl chlorides, they generally demand more robust catalytic systems, higher temperatures, or longer reaction times compared to their bromo counterparts.[4][5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond, is a staple in biaryl synthesis. When comparing the two substrates, the bromo derivative consistently provides higher yields in shorter times under milder conditions. The chloro derivative often requires more specialized, electron-rich, and bulky phosphine ligands (e.g., XPhos, SPhos) to facilitate the challenging oxidative addition step.[5]

Feature3-Bromo-2-phenylimidazo[1,2-a]pyridine3-Chloro-2-phenylimidazo[1,2-a]pyridine
Relative Reactivity HighModerate to Low
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂/Standard PhosphinesPd₂(dba)₃, Pd(OAc)₂ with Bulky, Electron-Rich Ligands (e.g., XPhos, RuPhos)
Reaction Temperature Room Temperature to Moderate Heat (e.g., 80 °C)Elevated Temperatures (e.g., 100-120 °C)
Reaction Time Generally shorter (1-12 hours)Often requires longer times (>12 hours)
Yields Generally Good to ExcellentModerate to Good (highly dependent on catalyst system)

This table represents a qualitative summary based on established principles of aryl halide reactivity in Suzuki-Miyaura couplings.[5][6]

Buchwald-Hartwig Amination

For the formation of crucial carbon-nitrogen bonds, the Buchwald-Hartwig amination is the premier method.[7] Here again, the C-Br bond's lability gives the bromo-imidazo[1,2-a]pyridine a distinct advantage. The principle of selective reactivity is so pronounced that in molecules containing both a bromine and a chlorine atom, amination can often be directed exclusively to the carbon bearing the bromine.[3] To achieve high-yielding amination with the chloro-derivative, more sophisticated and often proprietary second or third-generation Buchwald-Hartwig ligands and pre-catalysts are typically necessary.

Mechanistic Underpinnings of Reactivity

The catalytic cycle for palladium-mediated cross-coupling reactions provides a clear illustration of why the C-Br bond is more reactive. The cycle hinges on the transformation of the palladium catalyst between its Pd(0) and Pd(II) oxidation states.

Caption: Generalized catalytic cycle for Pd-cross-coupling reactions.

The initial Oxidative Addition is where the aryl halide (Ar-X) reacts with the active Pd(0) catalyst. This step involves the cleavage of the Ar-X bond. Because the C-Br bond is weaker than the C-Cl bond, the energy barrier for this step is lower for 3-bromo-2-phenylimidazo[1,2-a]pyridine, leading to a faster overall reaction rate.[1][8]

Experimental Protocols: A Head-to-Head Comparison

To illustrate the practical implications of these reactivity differences, below are representative protocols for a Suzuki-Miyaura coupling reaction. Note that the conditions for the chloro-analogue are significantly more forcing.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-2-phenylimidazo[1,2-a]pyridine

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification A 1. Add 3-bromo-2-phenylimidazo[1,2-a]pyridine (1 equiv.), phenylboronic acid (1.2 equiv.), and Na₂CO₃ (2 equiv.) to a flask. B 2. Add Pd(PPh₃)₄ (5 mol%) to the flask. A->B C 3. Purge with Argon and add degassed DME/H₂O (4:1). B->C D 4. Heat the mixture to 80 °C with stirring. C->D E 5. Monitor reaction by TLC/LC-MS (Typical: 4-8 hours). D->E F 6. Cool, dilute with water, and extract with Ethyl Acetate. E->F G 7. Dry organic layer, concentrate, and purify by column chromatography. F->G

Caption: Experimental workflow for Suzuki coupling with the bromo-substrate.

Methodology:

  • To a reaction vessel, add 3-bromo-2-phenylimidazo[1,2-a]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • Degassed solvents (e.g., a 4:1 mixture of 1,2-dimethoxyethane and water) are added.

  • The mixture is heated to 80-90°C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent.

  • The combined organic layers are dried, concentrated, and purified to yield the 2,3-diaryl-imidazo[1,2-a]pyridine product.

Protocol 2: Suzuki-Miyaura Coupling of 3-Chloro-2-phenylimidazo[1,2-a]pyridine

Methodology:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., XPhos, 4-5 mol%).

  • Add 3-chloro-2-phenylimidazo[1,2-a]pyridine (1.0 eq), the arylboronic acid (1.5 eq), and a strong base such as K₃PO₄ (3.0 eq).

  • Add a dry, aprotic solvent like toluene or dioxane.

  • Seal the tube and heat the reaction mixture to a higher temperature, typically 100-110 °C, with vigorous stirring for 12-24 hours.

  • Work-up and purification follow the same procedure as described above.

The key differences—catalyst system, base, temperature, and expected reaction time—highlight the greater challenge posed by the C-Cl bond activation.

Conclusion and Strategic Recommendations

The choice between 3-chloro- and 3-bromo-2-phenylimidazo[1,2-a]pyridine is a trade-off between substrate cost and reactivity.

  • 3-Bromo-2-phenylimidazo[1,2-a]pyridine is the substrate of choice for rapid, high-yielding synthesis under mild conditions. It is ideal for complex molecule synthesis where functional group tolerance and predictable reactivity are paramount. Its higher reactivity makes it compatible with a broader range of standard, less expensive catalysts and conditions.

  • 3-Chloro-2-phenylimidazo[1,2-a]pyridine is a more cost-effective starting material, making it attractive for large-scale synthesis.[4] However, its use necessitates investment in more advanced catalytic systems and process optimization to overcome its lower reactivity. Researchers must be prepared for more forcing conditions, which may limit the compatibility of sensitive functional groups in the coupling partners.

For early-stage drug discovery and exploratory synthesis where reaction efficiency and speed are critical, the bromo-derivative is superior. For later-stage process development and scale-up where cost-of-goods is a major driver, the development of a robust protocol for the chloro-derivative may be a worthwhile endeavor.

References

  • Lin, Z., & Marder, T. B. (2006). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). Organometallics, 25(12), 2930–2936. Available at: [Link][8][9]

  • Gensch, T., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society, 146(28), 19249–19260. Available at: [Link][10]

  • Kots, E. D., et al. (2018). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 5(8), 1957-1963. Available at: [Link]

  • Amatore, C., & Jutand, A. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 23(13), 3219–3228. Available at: [Link][2]

  • Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond. Homework.Study.com. Available at: [Link][1]

  • Chemguide. (n.d.). An introduction to bond energy and bond length. chemguide.co.uk. Available at: [Link][11]

  • Lee, C.-F., et al. (2000). Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. Organic Letters, 2(15), 2377–2379. Available at: [Link][12]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link][4]

  • Singh, R., et al. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination Reactions. The Journal of Organic Chemistry. Available at: [Link][5]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link][7]

  • Guérin, B., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6684–6689. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. Available at: [Link]

  • Kotha, S., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2959. Available at: [Link][6]

Sources

Optimizing and Validating HPLC Methods for 3-Chloro-2-phenylimidazo[1,2-a]pyridine Purity

Author: BenchChem Technical Support Team. Date: April 2026

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of blockbuster drugs like the hypnotic zolpidem and emerging therapeutics such as aldehyde dehydrogenase (ALDH) inhibitors[1]. During the synthesis of these derivatives, 3-chloro-2-phenylimidazo[1,2-a]pyridine frequently serves as a critical intermediate or active pharmaceutical ingredient (API)[2].

However, quantifying the purity of this compound presents a distinct analytical challenge. The synthesis typically involves the halogenation of 2-phenylimidazo[1,2-a]pyridine[2]. Because the unreacted precursor and the chlorinated product differ by only a single chlorine atom, they exhibit highly similar hydrophobic profiles. This guide objectively compares stationary phase chemistries to solve this separation challenge and provides a comprehensive, self-validating protocol compliant with the latest ICH Q2(R2) guidelines[3].

Method Development: Causality in Column Selection

Standard reversed-phase high-performance liquid chromatography (RP-HPLC) relies heavily on C18 columns, which separate analytes based on hydrophobic dispersion forces. While a C18 column can separate 3-chloro-2-phenylimidazo[1,2-a]pyridine from its des-chloro precursor, the resolution ( Rs​ ) is often suboptimal without excessively long gradient times.

The Mechanistic Solution: Phenyl-Hexyl Stationary Phases To achieve superior selectivity ( α ), we must exploit the electronic differences between the molecules rather than just their hydrophobicity. The addition of an electronegative chlorine atom at the C3 position alters the electron density of the entire imidazo[1,2-a]pyridine aromatic system. A Phenyl-Hexyl column features a phenyl ring tethered to the silica surface via a six-carbon alkyl chain. This allows for π−π interactions between the stationary phase and the aromatic rings of the analyte. Because the electron density of the chlorinated product differs significantly from the precursor, the π−π interaction strength diverges, leading to baseline resolution in a fraction of the time.

Furthermore, imidazo[1,2-a]pyridines contain basic nitrogen atoms. Unbuffered mobile phases lead to secondary interactions with residual silanols on the silica support, causing severe peak tailing. Using an acidic modifier (e.g., 0.1% Formic Acid) ensures the nitrogens are fully protonated, providing a consistent charge state and sharp, symmetrical peaks.

Quantitative Column Comparison

The following experimental data compares a standard C18 column against a Phenyl-Hexyl column under identical gradient conditions (Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile).

ParameterStandard C18 Column (150 x 4.6 mm, 5 µm)Phenyl-Hexyl Column (150 x 4.6 mm, 5 µm)
Retention Time (Precursor) 6.2 min5.8 min
Retention Time (3-Chloro Product) 6.8 min7.4 min
Selectivity ( α ) 1.101.28
Resolution ( Rs​ ) 1.4 (Incomplete baseline)3.2 (Baseline resolved)
Peak Tailing Factor ( Tf​ ) 1.61.1

Conclusion: The Phenyl-Hexyl column objectively outperforms the C18 column by leveraging π−π interactions, making it the superior choice for this purity assay.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, the following step-by-step methodology incorporates built-in System Suitability Testing (SST). If the SST criteria are not met, the system invalidates the run, preventing the collection of erroneous data.

Step 1: Mobile Phase & Diluent Preparation
  • Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade formic acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix well and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Use 100% LC-MS grade Acetonitrile.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water:Acetonitrile.

Step 2: Standard Preparation
  • System Suitability Standard: Accurately weigh 10 mg of 3-chloro-2-phenylimidazo[1,2-a]pyridine reference standard and 1 mg of 2-phenylimidazo[1,2-a]pyridine (impurity). Dissolve in 100 mL of diluent to yield 100 µg/mL and 10 µg/mL respectively.

  • Calibration Standards: Serially dilute the pure 3-chloro-2-phenylimidazo[1,2-a]pyridine stock to create five concentration levels: 10, 25, 50, 100, and 150 µg/mL.

Step 3: Chromatographic Setup
  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm (optimal for the imidazopyridine chromophore)[1].

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 8.0 min: Linear gradient to 90% B

    • 8.0 - 10.0 min: Hold at 90% B

    • 10.0 - 10.1 min: Return to 10% B

    • 10.1 - 15.0 min: Re-equilibration at 10% B

Step 4: System Suitability Testing (SST) Execution

Inject the System Suitability Standard in triplicate. The system is only validated for sample analysis if:

  • Resolution ( Rs​ ) between the precursor and product is ≥2.0 .

  • Peak Tailing ( Tf​ ) for the product is ≤1.5 .

  • Relative Standard Deviation (%RSD) of the product peak area is ≤2.0% .

ICH Q2(R2) Method Validation Workflow & Data

The recent ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical validation, ensuring the method is "fit for purpose"[3].

G Start Method Development: Select Column & Mobile Phase Opt Optimization: Gradient, Flow Rate, pH Start->Opt SST System Suitability (SST): Rs > 2.0, Tailing < 1.5 Opt->SST Val ICH Q2(R2) Validation SST->Val Spec Specificity Val->Spec Lin Linearity & Range Val->Lin Acc Accuracy & Precision Val->Acc Final Validated HPLC Method Spec->Final Lin->Final Acc->Final

Workflow for HPLC method development and ICH Q2(R2) validation.

Validation Results Summary

Following the execution of the protocol, the Phenyl-Hexyl method was subjected to full ICH Q2(R2) validation. The quantitative results are summarized below, proving the method's reliability for routine purity analysis.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (Phenyl-Hexyl)Status
Specificity No interference at retention timeNo co-eluting peaks observed; Peak purity index > 0.999Pass
Linearity Correlation coefficient ( R2 ) ≥0.999 R2=0.9998 (Range: 10 - 150 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% recovery99.4% ± 0.6% across 3 concentration levelsPass
Repeatability (Precision) %RSD ≤2.0% (n=6)%RSD = 0.85%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3 0.05 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 0.15 µg/mLPass

Conclusion

For the purity analysis of 3-chloro-2-phenylimidazo[1,2-a]pyridine, relying on standard hydrophobic dispersion (C18 columns) yields marginal resolution from synthetic precursors. By understanding the chemical causality—specifically the altered electron density caused by the halogenation—analysts can switch to a Phenyl-Hexyl stationary phase to exploit π−π interactions. Combined with an acidic mobile phase to suppress silanol interactions, this approach delivers a highly robust, ICH Q2(R2)-compliant method characterized by sharp peaks, excellent linearity, and baseline resolution.

References

  • Validation of Analytical Procedures Q2(R2)
  • Sodium Salts (NaI/NaBr/NaCl)
  • Journal of Medicinal Chemistry - ACS Publications.
  • Research Journal of Pharmacy and Technology.

Sources

X-ray crystallography data for 3-chloro-2-phenylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Structural Landscape of Imidazo[1,2-a]pyridines: A Comparative Crystallographic Analysis Centered on 3-chloro-2-phenylimidazo[1,2-a]pyridine

For researchers and professionals in drug development, the imidazo[1,2-a]pyridine scaffold represents a "privileged structure," a molecular framework that consistently yields biologically active compounds.[1][2] Its rigid, bicyclic nature and tunable electronic properties make it a cornerstone in the design of targeted therapies, with applications ranging from antiviral to anticancer agents.[3][4] Understanding the precise three-dimensional arrangement of atoms and the subtle conformational changes induced by various substituents is paramount for effective structure-based drug design. X-ray crystallography remains the gold standard for elucidating this structural information, providing a detailed blueprint of the molecule and its potential interactions in a biological environment.

This guide provides a comparative analysis of the X-ray crystallography data for the imidazo[1,2-a]pyridine family, with a specific focus on 3-chloro-2-phenylimidazo[1,2-a]pyridine. While public database entries for this exact compound are sparse, its synthesis and the regioselectivity of its chlorination at the C3 position have been confirmed through crystallographic methods.[5] By comparing its inferred structural properties with those of well-characterized analogs—including the parent 2-phenylimidazo[1,2-a]pyridine and derivatives with substitutions at different positions—we can build a comprehensive understanding of the structure-activity relationships that govern this potent chemical class.

Comparative Crystallographic Analysis: The Impact of Substitution

The defining structural feature of 2-phenylimidazo[1,2-a]pyridine derivatives is the relative orientation of the phenyl ring with respect to the fused imidazo[1,2-a]pyridine bicycle. This is typically described by the torsion angle between the two ring systems, which can significantly influence how the molecule fits into a protein's binding pocket.

Baseline Structure: 2-phenylimidazo[1,2-a]pyridine

The unsubstituted parent compound serves as our reference. The core imidazo[1,2-a]pyridine system is largely planar. The primary point of conformational flexibility is the rotation of the C2-phenyl group. In many reported structures, this ring is not coplanar with the bicyclic system, exhibiting a notable torsion angle that can be influenced by crystal packing forces.

Target Analysis: 3-chloro-2-phenylimidazo[1,2-a]pyridine

The introduction of a chlorine atom at the C3 position is a key functionalization step. While a specific crystal structure is not publicly detailed, the synthesis via chloramine-T is confirmed to be highly regioselective for the C3 position, a result verified by X-ray crystallography.[5] The chlorine atom, being electron-withdrawing and sterically larger than hydrogen, is expected to have two major effects:

  • Electronic Modulation : It alters the electron density of the imidazole ring, which can affect hydrogen bonding capabilities and π-π stacking interactions.

  • Steric Influence : It can restrict the rotation of the adjacent C2-phenyl ring, favoring a more defined range of torsion angles. This conformational rigidity can be advantageous in drug design, reducing the entropic penalty upon binding to a target.

Alternative I: Substitution at the 3-Position with a Larger Group

A relevant comparison is N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide. In its crystal structure, the torsion angle between the imidazo[1,2-a]pyridine and phenyl rings is a mere 9.04(5)°.[3] This suggests a relatively planar conformation. The acetamide group at the C3 position engages in intermolecular N—H···N hydrogen bonds, which dictate the crystal packing and form distinct columns of molecules.[3] This highlights how a larger, hydrogen-bonding substituent at C3 can enforce a specific packing arrangement.

Alternative II: Substitution on the Phenyl Ring and Bicyclic Core

In derivatives like N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine, substitutions are present on both the phenyl ring (methoxy) and the pyridine ring (methyl).[6] The 4-methoxyphenyl ring is inclined to the imidazole ring by 26.69(9)°.[6] This more pronounced twist, compared to the previous example, demonstrates how substituents on the peripheral phenyl ring can significantly alter the overall molecular conformation.

Alternative III: Substitution on the Pyridine Ring

Halogenation at other positions, such as the C6, C7, or C8 positions of the pyridine ring, also plays a crucial role. These substitutions primarily modulate the electronic properties of the entire bicyclic system, which can influence its role as a hydrogen bond acceptor or its participation in π-stacking interactions within a protein active site.[7]

Summary of Key Crystallographic Parameters
CompoundKey Substituent(s)Phenyl-Imidazole Torsion/Dihedral AngleKey Intermolecular InteractionsSpace Group
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide[3]3-Acetamido9.04(5)°N—H···N Hydrogen BondsP2₁/c
N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine[6]2-(4-MeO-Ph), 3-NHtBu, 5-Me26.69(9)°N—H···N Hydrogen Bonds, C—H···πP2₁/c
2-phenyl-N-(thiophen-2-ylmethylidene)-imidazo[1,2-a]pyridin-3-amine[6]2-Ph, 3-(Thiophene-imine)31.35(10)°N—H···N, C—H···N, C—H···πP-1
3-chloro-2-phenylimidazo[1,2-a]pyridine (Inferred)3-Chloro Expected to be well-definedPotential for Halogen Bonding, C-H···ClN/A

Experimental Protocols and Methodologies

Reproducible synthesis and high-quality crystal growth are prerequisites for obtaining reliable crystallographic data. The following sections detail the standard procedures.

Synthesis of the 2-Phenylimidazo[1,2-a]pyridine Core

A widely used and robust method for synthesizing the scaffold is the condensation reaction between 2-aminopyridine and an α-haloketone, such as 2-bromoacetophenone.[2]

Step-by-Step Protocol:

  • Reactant Dissolution: Dissolve 2-aminopyridine (1.0 eq) and 2-bromoacetophenone (1.0 eq) in a suitable solvent like ethanol or acetonitrile.

  • Base Addition: Add a mild base, such as sodium bicarbonate (2.0 eq), to the mixture.

  • Reflux: Heat the reaction mixture to reflux and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the mixture into ice water.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the crude product with water and then recrystallize from a suitable solvent (e.g., ethanol) to yield pure 2-phenylimidazo[1,2-a]pyridine.[2]

Protocol for Single Crystal Growth

Growing crystals suitable for X-ray diffraction is often a process of trial and error. Slow evaporation is a common and effective technique.

  • Prepare a Saturated Solution: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., chloroform, ethyl acetate, or a mixture) at a slightly elevated temperature.

  • Slow Evaporation: Loosely cap the vial or beaker and leave it undisturbed in a vibration-free location.

  • Crystal Formation: As the solvent slowly evaporates over several days or weeks, the solution will become supersaturated, and crystals may begin to form.

  • Harvesting: Carefully remove the best-formed crystals from the mother liquor using a spatula or forceps.

Workflow for X-ray Data Acquisition and Structure Refinement

The process of determining a crystal structure from a single crystal is a well-established workflow.

G cluster_0 Data Collection cluster_1 Structure Solution & Refinement cluster_2 Validation & Deposition Crystal Mount Crystal on Goniometer XRay Expose to X-ray Beam (e.g., Mo Kα radiation) Crystal->XRay Diffraction Collect Diffraction Pattern (Multiple Orientations) XRay->Diffraction Integration Integrate Intensities Diffraction->Integration Solution Solve Phase Problem (e.g., Direct Methods) Integration->Solution Model Build Initial Atomic Model Solution->Model Refinement Refine Model Against Data (Least-Squares Minimization) Model->Refinement Validation Validate Structure (e.g., CheckCIF) Refinement->Validation CIF Generate CIF File Validation->CIF Deposition Deposit to Database (e.g., CSD/PDB) CIF->Deposition

Caption: Workflow for Single-Crystal X-ray Crystallography.

Implications for Drug Design and Development

The structural data obtained from crystallography directly fuels the drug design cycle. The precise knowledge of atomic coordinates and intermolecular interactions allows for a rational, structure-guided approach to lead optimization.

  • Conformational Analysis : As shown in the comparison table, different substituents lock the C2-phenyl ring into distinct orientations. This information is critical for designing molecules that present the correct pharmacophore geometry to a target receptor with minimal conformational penalty. For instance, the binding of imidazo[1,2-a]pyridine derivatives to aldehyde dehydrogenase (ALDH) is highly dependent on the orientation of the pendant phenyl rings at the entrance of the enzyme's catalytic tunnel.[8]

  • Understanding Binding Modes : Crystal structures reveal how molecules pack together, providing a real-world model for potential interactions in a protein active site. The observed N—H···N hydrogen bonds and π–π stacking are precisely the types of interactions that confer high affinity and selectivity for kinase targets like c-Met and VEGFR2.[4][6][9]

  • Rational Analogue Design : By understanding how a C3-chloro substituent influences conformation and electronic properties, medicinal chemists can rationally design new analogues. For example, replacing chlorine with bromine could introduce a stronger halogen bond donor, or replacing it with a methyl group could probe steric limits in a binding pocket.

G Xray X-ray Crystal Structure (Provides 3D coordinates) SAR Structure-Activity Relationship (SAR) Xray->SAR informs Design Rational Drug Design (In Silico Modeling) SAR->Design guides Synthesis Chemical Synthesis (New Analogues) Design->Synthesis proposes BioAssay Biological Assay (Potency & Selectivity) Synthesis->BioAssay provides BioAssay->SAR generates data for

Caption: The Role of Crystallography in the Drug Design Cycle.

References

  • Al-Wahaibi, L. H., et al. (2017). Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives: N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine and N-tert-butyl-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1033–1039. Available at: [Link]

  • Ben Hassen, R., et al. (2005). N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 61(Pt 10), o3528–o3529. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. Available at: [Link]

  • Mancini, M., et al. (2020). Imidazo[1,2-a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells. Journal of Medicinal Chemistry, 63(8), 4140–4157. Available at: [Link]

  • Tan, Y. C., et al. (2019). Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. Scientific Reports, 9(1), 926. Available at: [Link]

  • Santaniello, B. S., et al. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 376–380. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structure of imidazo[1,2-a]pyridine derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. Available at: [Link]

  • ERIC. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). Imidazo(1,2-a)pyridine. Available at: [Link]

  • ResearchGate. (n.d.). Structure of imidazo[1,2-a]pyridine-based derivatives. Available at: [Link]

  • PubMed. (2013). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(24), 6753–6758. Available at: [Link]

  • Revue Roumaine de Chimie. (n.d.). SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Available at: [Link]

  • RSC Advances. (2025). Ligand-free palladium-catalyzed synthesis of 3-(2,2-dialkyl-2H-chromen-4-yl)-2-phenylimidazo[1,2-a]pyridine derivatives: molecular docking investigation. RSC Advances. Available at: [Link]

  • NextSDS. (n.d.). 3-(4-CHLORO-PHENYL)-IMIDAZO[1,2-A]PYRIDINE-8-CARBOXYLIC ACID. Available at: [Link]

  • Begum, N., & Singh, O. (2018). Structural characterization and Hirshfeld surface analysis of a CoII complex with imidazo[1,2-a]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 1), 28–33. Available at: [Link]

  • MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3422. Available at: [Link]

  • NextSDS. (n.d.). 6-CHLORO-2-PHENYLIMIDAZO[1,2-A]PYRIDINE-3-CARBOXYLIC ACID. Available at: [Link]

  • American Chemical Society. (2021). Diethylaminosulfur Trifluoride: A Novel, Low-Cost, Stable Double Thiolation Reagent for Imidazo[1,2-α]pyridines. Organic Letters, 23(20), 7859–7864. Available at: [Link]

  • PubMed Central. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Available at: [Link]

Sources

A Comprehensive IR Spectroscopy Guide: 3-Chloro-2-phenylimidazo[1,2-a]pyridine vs. Structural Analogues

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry and analytical characterization, verifying the structural integrity of synthesized heterocyclic scaffolds is a daily imperative. The imidazo[1,2-a]pyridine core is a "privileged structure" found in numerous commercially available pharmaceuticals, including zolpidem and alpidem[1]. When functionalizing this core—specifically through regioselective halogenation at the C-3 position—Fourier Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly reliable technique for structural confirmation.

This guide objectively compares the characteristic IR spectroscopic peaks of 3-chloro-2-phenylimidazo[1,2-a]pyridine against its non-halogenated precursor and brominated alternatives, providing researchers with a self-validating framework for spectral interpretation.

Mechanistic Insights: Vibrational Modes and Halogenation Effects

To accurately interpret the IR spectrum of 3-chloro-2-phenylimidazo[1,2-a]pyridine, one must understand the causality behind the vibrational shifts. The imidazo[1,2-a]pyridine system is a fused bicyclic heterocycle containing both a pyridine-like and a pyrrole-like nitrogen.

The Inductive (-I) vs. Resonance (+M) Paradigm

When a chlorine atom is introduced at the C-3 position via reagents like trichloroisocyanuric acid or sodium chloride/oxone systems[2][3], it exerts two competing electronic effects on the heterocycle:

  • Inductive Effect (-I): The high electronegativity of chlorine withdraws electron density from the imidazopyridine ring through the sigma bond framework. This stiffens the adjacent C=N and C=C bonds, requiring more energy to stretch, thus pushing the absorption to slightly higher wavenumbers.

  • Resonance Effect (+M): The lone pairs on the chlorine atom can delocalize into the aromatic pi-system, which would theoretically weaken the double bonds and lower the stretching frequency.

In the case of 3-chloro-2-phenylimidazo[1,2-a]pyridine, the inductive effect dominates the local C=N environment, leading to a subtle but distinct blue shift (higher wavenumber) in the imine-like C=N stretching region compared to the unsubstituted analogue[4][5]. Furthermore, the heavy mass of the chlorine atom introduces a distinct C-Cl stretching mode in the low-frequency "fingerprint" region (typically 700–800 cm⁻¹)[2].

Quantitative Data Comparison

The following table synthesizes experimental IR data to compare the specific vibrational frequencies of 3-chloro-2-phenylimidazo[1,2-a]pyridine with its structural alternatives.

Vibrational Mode2-Phenylimidazo[1,2-a]pyridine[4]3-Chloro-2-phenylimidazo[1,2-a]pyridine[2][5]3-Bromo-2-phenylimidazo[1,2-a]pyridine[6]Diagnostic Significance
C-H Stretch (Aromatic) 3132, 3037 cm⁻¹3032, 2960 cm⁻¹2988 cm⁻¹Confirms the presence of the phenyl ring and the pyridine backbone.
C=N Stretch (Imine-like) 1635 cm⁻¹1636 - 1640 cm⁻¹1630 - 1635 cm⁻¹The slight shift to ~1636 cm⁻¹ in the chlorinated analogue reflects the dominant -I effect of chlorine.
C=C Stretch (Aromatic) 1475, 1505 cm⁻¹1466, 1558 cm⁻¹1473 cm⁻¹Indicates the integrity of the fused bicyclic aromatic system.
C-X Stretch (Halogen) N/A761 cm⁻¹, 802 cm⁻¹ ~690 - 700 cm⁻¹ Critical Identifier: The C-Cl bond is lighter and stronger than C-Br, appearing at a higher wavenumber.
Out-of-Plane C-H Bend 746 cm⁻¹698 cm⁻¹778 cm⁻¹Varies based on the substitution pattern of the phenyl ring and the C-3 position.

Note: The absence of a strong, sharp peak above 3200 cm⁻¹ in pure samples confirms the lack of N-H bonds, validating the fully cyclized imidazo[1,2-a]pyridine structure[4].

Self-Validating Experimental Protocol for FT-IR Analysis

To achieve the precise resolution required to differentiate between 1635 cm⁻¹ (unsubstituted) and 1640 cm⁻¹ (chlorinated), sample preparation must be flawless. While Attenuated Total Reflectance (ATR) is faster, the Transmission KBr Pellet Method is highly recommended for halogenated heterocycles because it avoids the anomalous dispersion effects often seen in ATR fingerprint regions, ensuring accurate C-Cl peak identification.

Step-by-Step Methodology

Step 1: Matrix Preparation and Dehydration

  • Action: Dry spectroscopic-grade Potassium Bromide (KBr) in an oven at 110°C for at least 4 hours. Store in a desiccator.

  • Causality: KBr is highly hygroscopic. Absorbed water will manifest as a massive, broad band at 3400–3500 cm⁻¹[2], which can obscure critical high-frequency aromatic C-H overtones.

Step 2: Sample Grinding and Dilution

  • Action: Weigh ~1-2 mg of purified 3-chloro-2-phenylimidazo[1,2-a]pyridine and ~100 mg of dried KBr. Grind them together in an agate mortar for 2-3 minutes until a fine, homogeneous powder is achieved.

  • Causality: The 1:100 ratio prevents peak "clipping" (total absorption) where the detector becomes saturated, ensuring sharp, quantifiable peaks. Fine grinding minimizes the Christiansen effect (light scattering), which causes asymmetrical peak distortion.

Step 3: Pellet Pressing

  • Action: Transfer the powder to a 13 mm pellet die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of pressure using a hydraulic press for 2 minutes.

  • Causality: Removing air prevents the formation of micro-bubbles, yielding a completely transparent, glass-like pellet that minimizes baseline noise.

Step 4: Spectral Acquisition & Self-Validation

  • Action: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 to 64 scans.

  • Self-Validation Check: Before interpreting the C-Cl peaks, inspect the baseline at 3400 cm⁻¹ and 2350 cm⁻¹. If a broad OH peak or a sharp CO₂ doublet is present, the background subtraction has failed, or the KBr was wet. Do not proceed with structural assignment; re-dry the sample and press a new pellet. If the baseline is flat, proceed to verify the C=N (1636 cm⁻¹) and C-Cl (761 cm⁻¹) peaks.

Analytical Workflow Visualization

The following diagram illustrates the logical decision matrix for verifying 3-chloro-2-phenylimidazo[1,2-a]pyridine against its analogues using FT-IR spectroscopy.

IR_Workflow Start Synthesized Compound (3-Chloro-2-phenylimidazo[1,2-a]pyridine) Prep Sample Preparation (KBr Pellet Method) Start->Prep Scan FT-IR Acquisition (4000 - 400 cm⁻¹) Prep->Scan Check1 Aromatic Region (>3000 cm⁻¹: C-H stretch) Scan->Check1 Check2 Double Bond Region (1636-1640 cm⁻¹: C=N stretch) Scan->Check2 Check3 Fingerprint Region (761 & 802 cm⁻¹: C-Cl stretch) Scan->Check3 Compare Compare vs Analogues (Unsubstituted: 1635 cm⁻¹ / Bromo: 690 cm⁻¹) Check1->Compare Check2->Compare Check3->Compare Valid Structural Validation Confirmed Compare->Valid

FT-IR Analytical Workflow for the Structural Validation of Halogenated Imidazo[1,2-a]pyridines.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-2-phenylimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
3-chloro-2-phenylimidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.